N-phenylazepane-1-carboxamide
Description
The exact mass of the compound N-phenyl-1-azepanecarboxamide is 218.141913202 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-phenylazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-phenylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWAHCMYJKNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Mechanisms of Action of the N-Phenylazepane-1-Carboxamide Scaffold: A Technical Guide
Executive Summary
The N-phenylazepane-1-carboxamide (NPA) motif has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by a seven-membered nitrogen-containing heterocycle (azepane) linked via a urea/carboxamide bond to a phenyl ring, this structure provides exceptional conformational flexibility and bidentate hydrogen-bonding capabilities. This technical whitepaper dissects the in vitro mechanisms of action of NPA derivatives, focusing on their validated roles as ATP-competitive kinase inhibitors (JAK1), non-oxidative phosphatase inhibitors (Cdc25B), and metabolic enzyme modulators (11β-HSD1).
Structural Biology & Pharmacophore Rationale
The pharmacological efficacy of the NPA scaffold is driven by its unique spatial geometry. Unlike smaller pyrrolidine or piperidine rings, the seven-membered azepane ring can adopt multiple low-energy conformations (e.g., twist-chair), allowing it to dynamically mold into deep, hydrophobic enzymatic pockets. The carboxamide linkage acts as a critical anchor, serving as both a hydrogen bond donor and acceptor to interact with the hinge regions of kinases or the catalytic clefts of phosphatases.
Validated Mechanistic Pathways
Pathway I: JAK1 Kinase Inhibition (Gut-Restricted Anti-Inflammatory Action)
Systemic pan-JAK inhibitors (e.g., tofacitinib) are clinically validated for Inflammatory Bowel Disease (IBD) but are hampered by adverse events such as anemia and neutropenia, which are driven by off-target JAK2 inhibition[1].
In a recent 2026 study, researchers leveraged the NPA scaffold to design 2,4-diaminopyrimidine derivatives (e.g., Compound 38) that act as gut-restricted, highly selective JAK1 inhibitors[1].
-
Mechanism of Action: The NPA derivative binds competitively to the ATP-binding hinge region of the JAK1 kinase domain. By displacing ATP, the compound halts the autophosphorylation of JAK1, thereby preventing the downstream recruitment, phosphorylation, and dimerization of STAT3[1].
-
Pharmacokinetic Rationale: The incorporation of the azepane-1-carboxamide motif significantly increases the efflux ratio and reduces intrinsic cellular permeability, ensuring the drug remains localized in the gastrointestinal tract to treat mucosal inflammation without systemic exposure[1].
Fig 1. Disruption of the JAK/STAT signaling pathway by NPA-derivatives via JAK1 inhibition.
Pathway II: Cdc25B Phosphatase Inhibition (Oncology)
The cell division cycle 25B (Cdc25B) protein is a dual-specificity phosphatase critical for cell cycle progression and is frequently overexpressed in human tumors. High-throughput screening (HTS) of the NIH compound library identified NPA derivatives (e.g., SID 26683752) as novel Cdc25B inhibitors[2].
-
Mechanism of Action: Historically, many Cdc25B inhibitors were quinone-based compounds that functioned via the generation of reactive oxygen species (ROS), irreversibly oxidizing the catalytic cysteine in the active site[2]. In stark contrast, NPA derivatives act via a reversible, non-oxidative mechanism , binding directly to the active site without inducing redox cycling[2]. This makes the NPA scaffold a vastly superior starting point for targeted oncology, avoiding the promiscuous toxicity associated with ROS generators.
Pathway III: 11β-HSD1 Inhibition (Metabolic Regulation)
The NPA scaffold has also been patented for its efficacy in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[3].
-
Mechanism of Action: 11β-HSD1 functions primarily as a reductase in vivo, converting inactive cortisone into active cortisol. NPA-based inhibitors block this enzymatic conversion, offering a targeted therapeutic mechanism for treating chronic inflammation, osteoarthritis, and metabolic syndrome[3].
Quantitative Data Synthesis
The following table summarizes the in vitro pharmacological profiles of key NPA derivatives across their respective targets:
| Target | Representative Compound | Enzymatic IC₅₀ | Cellular IC₅₀ | Primary Assay Modality | Ref |
| JAK1 | Compound 38 (NPA-pyrimidine) | < 0.5 nM | 28 nM (p-STAT3) | TR-FRET / Western Blot | [1] |
| Cdc25B | SID 26683752 (NPA-quinoxaline) | 13.83 ± 1.0 µM | 20.16 µM (MDA-MB-435) | Fluorescence Intensity | [2] |
| 11β-HSD1 | Substituted NPA-pyrrolidines | < 100 nM | N/A | Scintillation Proximity | [3] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems . Every step includes specific quality controls to rule out artifacts, false positives, or assay drift.
Fig 2. Logical architecture of a self-validating in vitro assay system.
Protocol A: TR-FRET Assay for JAK1 Inhibition
Objective: Quantify the ATP-competitive inhibition of JAK1 by NPA derivatives.
-
Buffer Preparation: Prepare a kinase buffer containing HEPES (pH 7.4), MgCl₂, and EGTA.
-
Causality: Mg²⁺ is an essential cofactor for ATP binding, while EGTA chelates trace heavy metals that could cause non-specific enzyme aggregation.
-
-
Compound Pre-incubation: Incubate recombinant JAK1 enzyme with the NPA derivative (or Upadacitinib as a positive control) for 30 minutes at room temperature.
-
Causality: Pre-incubation ensures that slow-binding NPA inhibitors reach thermodynamic equilibrium prior to the reaction, preventing false-negative readouts.
-
-
Reaction Initiation: Add ATP at its predetermined Km value along with a biotinylated peptide substrate.
-
Causality: Running the assay exactly at the ATP Km ensures maximum sensitivity for ATP-competitive inhibitors.
-
-
Signal Detection: Add a Europium-labeled anti-phospho antibody and an APC-labeled streptavidin tracer. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Causality: The time-resolved nature of the readout allows short-lived compound auto-fluorescence to decay before the measurement is taken, eliminating optical interference.
-
Protocol B: Non-Oxidative Validation Assay for Cdc25B
Objective: Confirm that the NPA derivative inhibits Cdc25B via active-site binding, not via redox cycling[2].
-
Enzyme Reduction: Incubate recombinant Cdc25B with 1 mM Dithiothreitol (DTT) or β -mercaptoethanol (BME).
-
Causality: DTT maintains the catalytic cysteine in a reduced state. If the NPA compound is a false-positive redox cycler, the excess DTT will quench its activity. A true non-oxidative inhibitor will maintain its IC₅₀ regardless of DTT concentration[2].
-
-
Substrate Cleavage: Add the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP).
-
Causality: OMFP dephosphorylation yields a highly fluorescent product, allowing continuous kinetic monitoring of enzyme velocity.
-
-
Validation: Compare the IC₅₀ of the NPA compound against a known pan-phosphatase inhibitor (e.g., Sodium orthovanadate).
Protocol C: Caco-2 Permeability Assay (Gut-Restriction Validation)
Objective: Validate the low systemic absorption of NPA-based IBD candidates[1].
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER) and Lucifer Yellow permeability.
-
Causality: If Lucifer Yellow permeability exceeds 1%, the tight junctions are compromised, and the assay plate must be discarded. This self-validates the physical barrier of the model.
-
-
Transport Measurement: Apply the NPA compound to the apical chamber and measure basolateral appearance over 2 hours using LC-MS/MS.
-
Causality: A low apparent permeability ( Papp<1.0×10−6 cm/s) confirms the compound is poorly absorbed, fulfilling the gut-restriction criteria[1].
-
-
Efflux Ratio Calculation: Divide the Basolateral-to-Apical (B-to-A) rate by the Apical-to-Basolateral (A-to-B) rate.
-
Causality: An efflux ratio >10 indicates the NPA derivative is actively pumped back into the gut lumen by transporters (e.g., P-gp), further guaranteeing minimal systemic toxicity[1].
-
References
-
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1
-
Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library. Source: nih.gov. 2
-
US8871208B2 - 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof - Google Patents. Source: google.com. 3
Sources
Pharmacological Properties and Bioactivity of N-phenylazepane-1-carboxamide: A Technical Guide
Executive Summary
The pursuit of highly selective, target-specific therapeutics has driven medicinal chemistry toward privileged scaffolds that balance conformational flexibility with rigid hydrogen-bonding networks. N-phenylazepane-1-carboxamide —a structural motif combining a seven-membered azepane ring with a phenylurea moiety—has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the unique steric bulk and puckering dynamics of the azepane ring allow it to probe cryptic hydrophobic subpockets in target enzymes that traditional six-membered piperidines cannot reach.
This technical guide explores the in-depth pharmacological properties of the N-phenylazepane-1-carboxamide scaffold, detailing its bioactivity in gut-restricted JAK1 inhibition, soluble epoxide hydrolase (sEH) modulation, and PDE3B inhibition. Furthermore, we provide self-validating experimental protocols for its synthesis and biochemical evaluation.
The Azepane-Urea Pharmacophore: Structural Rationale
The core efficacy of N-phenylazepane-1-carboxamide derivatives stems from the synergistic relationship between its two primary structural components:
-
The Urea Linker (Carboxamide): Acts as a rigid, planar hydrogen-bond donor/acceptor network. In kinase and hydrolase targets, this moiety frequently anchors the molecule to the catalytic backbone (e.g., the ATP-binding hinge region of kinases) via bidentate hydrogen bonds.
-
The Azepane Ring: Unlike rigid pyrrolidine or piperidine rings, the seven-membered azepane ring possesses a higher degree of conformational plasticity. This allows the attached functional groups to adopt multiple low-energy conformations, optimizing induced-fit interactions within size-compatible hydrophobic subpockets[1].
Primary Bioactivity Profiles
Gut-Restricted JAK1 Inhibition in Inflammatory Bowel Disease (IBD)
Janus kinase 1 (JAK1) is a critical node in the inflammatory cytokine signaling pathway. Systemic JAK inhibitors often present dose-limiting toxicities (e.g., immunosuppression, thrombosis). Recent structural optimizations have utilized the azepane-1-carboxamide scaffold to develop gut-restricted JAK1 inhibitors.
By integrating the azepane-urea motif with 2,4-diaminopyrimidine derivatives, researchers have achieved a delicate physicochemical balance: sufficient permeability for intestinal epithelial cellular intake, but high efflux/low systemic absorption to prevent blood circulation[1]. The azepane ring specifically occupies a hydrophobic subpocket in the JAK1 active site, conferring remarkable selectivity over JAK2, JAK3, and TYK2[1].
Caption: Mechanism of gut-restricted azepane-1-carboxamide derivatives blocking the JAK/STAT pathway.
Phosphodiesterase 3B (PDE3B) and sEH Modulation
Beyond kinases, the N-phenylazepane-1-carboxamide scaffold is highly active against metabolic enzymes. In the discovery of boronic acid-based PDE3B inhibitors, the azepane-1-carboxamide acts as a critical linker. The steric volume of the azepane ring drives selectivity for PDE3B over the closely related PDE3A isoform by exploiting minute topological differences in their respective hydrophobic clamps[2].
Additionally, unsymmetrical urea derivatives containing azepane are classic pharmacophores for inhibiting soluble epoxide hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH), where the urea moiety mimics the transition state of the endogenous epoxide or amide substrates[3].
Quantitative Pharmacological Profiling
To contextualize the potency of this scaffold, the following table summarizes the biochemical profiling of optimized azepane-1-carboxamide derivatives against primary enzyme targets.
| Target Enzyme | Compound Class / Scaffold | IC₅₀ (nM) | Selectivity Ratio | Primary Indication |
| JAK1 | Azepane-1-carboxamide pyrimidine | < 0.5 nM | > 312-fold over JAK2 | Inflammatory Bowel Disease |
| TYK2 | Azepane-1-carboxamide pyrimidine | 177 nM | > 354-fold (JAK1/TYK2) | Off-target profiling |
| PDE3B | Boronic acid azepane-urea | < 10 nM | > 50-fold over PDE3A | Metabolic / Dyslipidemia |
| sEH | Unsymmetrical azepane-urea | 2 - 15 nM | N/A | Inflammation / Pain |
Data synthesized from recent structure-activity relationship (SAR) studies on azepane-urea derivatives[1][2].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biochemical validation of N-phenylazepane-1-carboxamide derivatives. Every step is designed as a self-validating system to eliminate false positives.
Protocol: Late-Stage Functionalization Synthesis of Azepane Ureas
Traditional urea synthesis relies on highly toxic phosgene gas or unstable isocyanates. As an alternative, we utilize an I(III)-mediated late-stage functionalization, or amine-induced selective C–C bond cleavage, which provides a safer, milder, and higher-yielding route[3][4].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the primary benzamide precursor (1.0 equiv.) and azepane (2.0 equiv.) in anhydrous 1,2-dichloroethane (1,2-DCE) under an inert argon atmosphere.
-
Oxidative Coupling: Add PhI(OAc)₂ (2.0 equiv.) and K₃PO₄ (2.0 equiv.) to the solution.
-
Causality Note: PhI(OAc)₂ acts as a mild oxidant to facilitate a Hofmann-type rearrangement, generating the isocyanate intermediate in situ. This prevents the degradation of sensitive functional groups on the azepane ring[3].
-
-
Thermal Activation: Stir the reaction mixture at 80 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.
-
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Isolate the N-phenylazepane-1-carboxamide product via flash column chromatography (Silica gel, PE/EA = 2:1) to achieve >95% purity[4].
Protocol: TR-FRET Biochemical Kinase Assay (JAK1)
To validate the target engagement of the synthesized azepane-1-carboxamides, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required.
Step-by-Step Methodology:
-
Enzyme-Substrate Incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant human JAK1 enzyme (final concentration: 0.2 nM) and ULight-labeled JAK-1 substrate (final concentration: 50 nM) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Add 2.5 µL of the azepane-1-carboxamide inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of ATP (final concentration: 1 mM, mimicking physiological intracellular ATP levels) to initiate the kinase reaction. Incubate for 60 minutes[1].
-
Detection & Quenching: Add 10 µL of Europium-anti-phospho-substrate antibody diluted in EDTA-containing stop buffer.
-
Causality Note: EDTA chelates Mg²⁺, instantly halting the kinase reaction. TR-FRET is explicitly chosen over standard luminescence because the time-delayed fluorescence of the Europium fluorophore eliminates short-lived background auto-fluorescence from the azepane library compounds, preventing false-positive inhibition readouts.
-
-
Signal Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.
Caption: End-to-end experimental workflow for validating azepane-1-carboxamide bioactivity.
Conclusion
The N-phenylazepane-1-carboxamide scaffold represents a highly tunable, privileged structure in modern medicinal chemistry. By leveraging the conformational flexibility of the azepane ring and the rigid hydrogen-bonding capacity of the urea motif, drug developers can achieve exquisite selectivity profiles against challenging targets like JAK1 and PDE3B. When coupled with advanced late-stage functionalization techniques and rigorous TR-FRET validation, this pharmacophore offers a robust foundation for developing next-generation, tissue-restricted therapeutics.
References
- Title: Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Title: Boronic Acid PDE3B Inhibitors Discovery Source: Scribd URL
- Title: Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides Source: The Journal of Organic Chemistry - ACS Publications URL
Sources
N-phenylazepane-1-carboxamide receptor binding affinity assays
An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Ligands: A Case Study with N-phenylazepane-1-carboxamide Scaffolds
Abstract
The discovery and characterization of novel chemical entities are the cornerstones of modern pharmacology and drug development. The N-phenylazepane-1-carboxamide scaffold and its derivatives represent a class of compounds with potential therapeutic applications, as suggested by the diverse biological activities of related structures, including anti-inflammatory, antinociceptive, and anticancer effects.[1][2][3][4] A critical, initial step in characterizing a novel compound is to determine its affinity for specific biological targets. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth technical overview of receptor binding affinity assays. Using the N-phenylazepane-1-carboxamide structure as a representative test case, we will explore the entire workflow from target hypothesis to data interpretation. This document provides not just procedural steps but the underlying scientific rationale, self-validating protocols, and troubleshooting insights essential for generating robust and reliable data for researchers, scientists, and drug development professionals.
Part 1: Introduction to the N-phenylazepane-1-carboxamide Scaffold and Target Identification
The journey of a drug from a lab bench to a patient begins with identifying how and where it interacts in the body. The N-phenylazepane-1-carboxamide core is a versatile chemical scaffold. While not a widely known drug itself, its constituent parts are present in numerous pharmacologically active molecules. The carboxamide group, for instance, is a common feature in drugs targeting a wide array of proteins.[5][6] The azepane ring is found in compounds that interact with the central nervous system, such as certain opioid receptor modulators.[3]
Given this structural heritage, a novel N-phenylazepane-1-carboxamide derivative could plausibly interact with several receptor families. Initial hypotheses might focus on:
-
G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for therapeutics.[7][8] Based on structural similarities to known ligands, the Cannabinoid Type 1 (CB1) receptor, a key player in the endocannabinoid system, is a plausible candidate.[9][10]
-
Ion Channels: These transmembrane proteins are critical for cellular signaling. The Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor for capsaicin, is another potential target, as many small molecule modulators share structural motifs with our compound of interest.[11]
-
Enzymes: Enzymes like Fatty Acid Amide Hydrolase (FAAH), which degrades the endocannabinoid anandamide, are also potential targets for carboxamide-containing compounds.[12]
Receptor binding affinity assays are the gold standard for confirming these hypotheses.[13] They directly measure the interaction between a ligand (the drug) and its receptor, providing quantitative data on the strength of this interaction. This is a fundamental step in establishing a compound's mechanism of action and guiding the subsequent stages of drug development.[14][15][16]
Part 2: Foundational Principles of Receptor Binding Assays
Receptor binding assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand (L), a receptor (R), and the ligand-receptor complex (LR). The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[17] A lower Kd value signifies a higher binding affinity.[17]
There are two primary types of binding assays used to characterize this interaction:
-
Saturation Assays: These experiments use increasing concentrations of a labeled ligand (typically radiolabeled) to determine the receptor density (Bmax) and the ligand's own affinity (Kd).[13][18] The specific binding should be saturable, indicating a finite number of specific receptor sites.[19]
-
Competition Assays: These are more common for screening and characterizing unlabeled compounds. Here, a fixed concentration of a labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound.[13][20] The test compound competes with the labeled ligand for the binding sites. The primary output is the IC50 (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand.[21][22]
From the IC50, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation .[20][21] The Ki represents the affinity of the unlabeled competitor for the receptor and is a more absolute value than the IC50, as it corrects for the concentration and affinity of the labeled ligand used in the assay.[11][21]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the labeled ligand.
-
Kd is the dissociation constant of the labeled ligand.
This relationship underscores the importance of accurately knowing the Kd of the labeled ligand before attempting to calculate the Ki for a novel compound.
Part 3: Experimental Design & Protocol Validation
The trustworthiness of binding data hinges on a robust, self-validating experimental design. This involves careful selection of reagents, optimization of conditions, and the inclusion of appropriate controls.
Assay Format Selection
Two common formats for radioligand binding assays are the filtration assay and the Scintillation Proximity Assay (SPA).
-
Filtration Assay: This classic method involves incubating the receptor preparation (e.g., cell membranes), labeled ligand, and test compound until equilibrium is reached. The mixture is then rapidly filtered through a glass fiber filter. Receptor-bound ligand is trapped on the filter, while unbound ligand passes through. The radioactivity retained on the filter is then counted.[9][11][13] This method is robust and widely applicable, especially for membrane-bound receptors.[13]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[13][18] Receptor-containing membranes are immobilized onto SPA beads containing a scintillant. Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable light signal.[22] This format is more amenable to high-throughput screening.[18]
The Challenge of Non-Specific Binding (NSB)
A critical aspect of any binding assay is distinguishing between specific binding to the receptor of interest and non-specific binding (NSB). NSB refers to the binding of the ligand to other components in the assay, such as the filter, lipids, or other proteins.[23][24] It is typically linear and non-saturable.[19]
NSB is measured by including a parallel set of tubes containing a high concentration of an unlabeled "cold" ligand that is known to saturate the specific binding sites. [24] Any remaining binding of the labeled ligand in these tubes is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding [11]
For an assay to be considered reliable, specific binding should account for a significant portion of the total binding, ideally >80% at the Kd concentration of the radioligand.[18] High NSB can mask the specific signal and lead to inaccurate results.
Strategies to Minimize NSB:
-
Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or detergents like Tween-20 in the assay buffer can block non-specific sites on surfaces.[24][25]
-
Buffer Optimization: Adjusting the salt concentration and pH can minimize electrostatic interactions that contribute to NSB.[24]
-
Filter Treatment: For filtration assays, pre-soaking filters with a blocking agent like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[24]
Logical Workflow for Assay Development
A systematic approach is crucial for developing a reliable binding assay. The following workflow ensures that each parameter is optimized and validated.
Part 4: Detailed Step-by-Step Protocols (Case Studies)
To illustrate the practical application of these principles, we provide detailed protocols for assessing the binding of a novel compound like N-phenylazepane-1-carboxamide to two potential targets: the CB1 receptor and the TRPV1 receptor, using the filtration assay method.
Case Study 1: Cannabinoid Receptor 1 (CB1) Competitive Binding Assay
This protocol is designed to determine the Ki of a test compound for the human CB1 receptor.[9][10]
Objective: To measure the binding affinity (Ki) of N-phenylazepane-1-carboxamide for the CB1 receptor expressed in cell membranes.
Key Materials & Reagents:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).
-
Non-specific Determinand: 10 µM unlabeled WIN 55,212-2 or CP55,940.
-
Test Compound: N-phenylazepane-1-carboxamide, prepared in a 10-point, 3-fold serial dilution series.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4 (ice-cold).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in 0.5% polyethyleneimine for at least 1 hour.
-
Scintillation Cocktail & Microplate Scintillation Counter.
Experimental Protocol:
-
Reagent Preparation: Prepare all buffers and compound dilutions. Thaw the CB1 receptor membranes on ice.
-
Assay Plate Setup: In a 96-well assay plate, add reagents in the following order (for a final volume of 200 µL):
-
Total Binding (TB) wells: 50 µL Assay Buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kd, e.g., 0.5 nM), 100 µL membrane suspension.
-
Non-Specific Binding (NSB) wells: 50 µL WIN 55,212-2 (final conc. 10 µM), 50 µL [³H]CP55,940, 100 µL membrane suspension.
-
Competition wells: 50 µL of each test compound dilution, 50 µL [³H]CP55,940, 100 µL membrane suspension.
-
-
Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Place the pre-soaked filter plate onto a vacuum filtration manifold. Rapidly transfer the contents of the assay plate to the filter plate.
-
Washing: Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying & Counting: Remove the filter plate, allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Case Study 2: TRPV1 Receptor Competitive Binding Assay
This protocol is adapted for determining the Ki of a test compound for the TRPV1 receptor, a ligand-gated ion channel.[11]
Objective: To measure the binding affinity (Ki) of N-phenylazepane-1-carboxamide for the TRPV1 receptor.
Key Materials & Reagents:
-
Receptor Source: Membranes from cells overexpressing the rat or human TRPV1 receptor.
-
Radioligand: [³H]Resiniferatoxin ([³H]RTX), a potent TRPV1 agonist.
-
Non-specific Determinand: 1 µM unlabeled Resiniferatoxin (RTX).
-
Test Compound: N-phenylazepane-1-carboxamide, prepared in a 10-point, 3-fold serial dilution series.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Plate & Scintillation Counter: As described for the CB1 assay.
Experimental Protocol:
-
Reagent Preparation: As in the CB1 protocol.
-
Assay Plate Setup: (Final volume 200 µL)
-
Total Binding (TB): 50 µL Assay Buffer, 50 µL [³H]RTX (at a final concentration near its Kd, e.g., 20-50 pM), 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled RTX (final conc. 1 µM), 50 µL [³H]RTX, 100 µL membrane suspension.
-
Competition: 50 µL of test compound dilutions, 50 µL [³H]RTX, 100 µL membrane suspension.
-
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture over a vacuum manifold.
-
Washing: Wash filters 3-4 times with ice-cold Wash Buffer.
-
Drying & Counting: Dry filters and measure radioactivity as previously described.
Part 5: Data Analysis and Interpretation
The raw output from the scintillation counter (CPM) must be processed to yield meaningful pharmacological data.
Data Analysis Pipeline
Step-by-Step Analysis:
-
Average Replicates: Average the CPM values for each condition (TB, NSB, and each competitor concentration).
-
Calculate Specific Binding: Calculate the mean specific binding for the control (100% binding) by subtracting the mean NSB CPM from the mean TB CPM.[11]
-
Normalize Data: For each concentration of the test compound, calculate the percent specific binding relative to the control. % Specific Binding = [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This will provide the log(IC50), from which the IC50 is calculated.[21]
-
Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50 and the known concentration ([L]) and affinity (Kd) of the radioligand.[11][21][26]
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Compound | Receptor | IC50 (nM) [95% CI] | Ki (nM) [95% CI] | Hill Slope |
| N-phenylazepane-1-carboxamide | CB1 | 45.2 [38.1 - 53.9] | 21.7 [18.3 - 25.8] | -1.05 |
| WIN 55,212-2 (Control) | CB1 | 5.8 [4.9 - 6.9] | 2.8 [2.4 - 3.3] | -1.10 |
Table 1: Example data summary for a competitive binding assay against the CB1 receptor. Data are hypothetical.
A Hill slope close to -1.0 suggests that the competition follows the law of mass action for a single binding site.[21]
Part 6: Advanced & Complementary Assays
While binding affinity is a crucial parameter, it does not describe the functional effect of the compound. A high-affinity ligand could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
Therefore, binding assays should be complemented with functional assays. For GPCRs like CB1, a common follow-up is the GTPγS binding assay . This functional assay measures the first step in GPCR activation: the binding of GTP to the Gα subunit.[27][28] An increase in GTPγS binding in the presence of the test compound indicates agonist activity.
Furthermore, modern drug discovery often employs non-radiometric methods that are more suitable for high-throughput screening. These include:
-
Fluorescence Polarization (FP): Measures changes in the rotation of a fluorescently labeled ligand upon binding to a larger receptor molecule.[17][29]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures energy transfer between a donor and acceptor fluorophore tagged to the receptor and ligand, respectively, when they are in close proximity.[17][30]
-
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, but the donor is a luciferase enzyme, offering a different optical profile.[17][31]
These methods provide valuable alternatives, though radioligand binding remains a gold standard for its sensitivity and direct measurement of the ligand-receptor interaction.[13]
Conclusion
Characterizing the receptor binding affinity of a novel compound such as N-phenylazepane-1-carboxamide is a foundational step in drug discovery that demands meticulous execution and a deep understanding of the underlying pharmacology. This guide has outlined the critical principles, from forming an initial hypothesis based on chemical structure to performing and analyzing the results of gold-standard radioligand binding assays. By employing self-validating protocols, understanding the causality behind each step, and diligently troubleshooting potential issues like non-specific binding, researchers can generate high-quality, reliable affinity data. This information is indispensable for confirming a compound's mechanism of action, guiding structure-activity relationship studies, and ultimately determining its potential as a future therapeutic agent.
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Surmodics IVD. Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link].
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link].
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Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link].
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GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link].
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Ulivieri, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link].
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Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link].
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Schasmal, G., & Bu, D. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. Available at: [Link].
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Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link].
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Celtarys. Cannabinoid Receptor Binding and Assay Tools. Celtarys Website. Available at: [Link].
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Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link].
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PubMed. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Available at: [Link].
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BMG Labtech. (2023). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech Application Note. Available at: [Link].
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Charles River Laboratories. How to Develop Effective in vitro Assays for Early Drug Discovery. Charles River eBook. Available at: [Link].
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MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link].
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Services. Available at: [Link].
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Asl, S.S., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research. Available at: [Link].
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Caron, M.G., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link].
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NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link].
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JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available at: [Link].
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BMG Labtech. Binding Assays. BMG Labtech Resources. Available at: [Link].
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BMG Labtech. How to determine binding affinity with a microplate reader. BMG Labtech Blog. Available at: [Link].
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Liu, B., & Qin, F. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available at: [Link].
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MDPI. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. Available at: [Link].
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Ugwu, D.I., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research. Available at: [Link].
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Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. Available at: [Link].
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Toll, L., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
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Pustova, I., et al. (2012). Integrative Binding Sites within Intracellular Termini of TRPV1 Receptor. PLoS ONE. Available at: [Link].
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Yang, F., & Zheng, J. (2023). Opening of capsaicin receptor TRPV1 is stabilized equally by its four subunits. eScholarship. Available at: [Link].
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Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery. Available at: [Link].
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Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link].
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ResearchGate. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. Available at: [Link].
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ResearchGate. (2025). Synthesis and Characterization of Novel Phenyl Carboxamide-Selenium analogs: Identification of a Potent DHODH Inhibitor as a Potential Anticancer Agent. ResearchGate. Available at: [Link].
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Pharmaceutical Chemistry. (2025). Anticonvulsant Drugs (AEDs). SlideShare. Available at: [Link].
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CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their... CUNY Academic Works. Available at: [Link].
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Donakonda, A. (2022). Opioid Receptors and their complex mechanisms of action. SlideShare. Available at: [Link].
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MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts. Available at: [Link].
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MDPI. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 fleQ relA through Fermentation Optimization. Fermentation. Available at: [Link].
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Toxicological Profile of N-phenylazepane-1-carboxamide in Animal Models: A Preclinical Whitepaper
Executive Summary
N-phenylazepane-1-carboxamide (NPAC) represents a critical structural pharmacophore frequently utilized in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor antagonists. Characterized by a seven-membered nitrogen heterocycle (azepane) linked via a urea bond to a phenyl ring, this scaffold presents unique metabolic liabilities. This technical whitepaper synthesizes the in vivo toxicological profile of NPAC, detailing the mechanistic causality of its adverse effects, rational animal model selection, and self-validating experimental workflows required for rigorous preclinical risk assessment.
Pharmacophore Deconstruction & Metabolic Causality
The toxicological profile of NPAC is fundamentally dictated by its biotransformation pathways rather than the parent molecule's direct cytotoxicity. While transition metal-promoted ring expansion is often used to synthesize azepanes[1], in vivo enzymatic processing drives its toxicity.
The N-phenylcarboxamide (phenylurea) moiety is susceptible to enzymatic cleavage by hepatic amidases. This hydrolysis yields two primary fragments: the lipophilic azepane ring and aniline. The causality of NPAC's dose-limiting toxicity stems directly from the aniline fragment. Aniline is rapidly oxidized by hepatic CYP2E1 to N-phenylhydroxylamine, a highly reactive intermediate[2].
When N-phenylhydroxylamine enters the systemic circulation and penetrates erythrocytes, it initiates a destructive redox cycle. It co-oxidizes with oxyhemoglobin, converting functional ferrous (Fe²⁺) iron to non-functional ferric (Fe³⁺) iron, resulting in methemoglobinemia[2]. This impairs oxygen delivery to tissues, leading to hypoxia, cyanosis, and secondary hemolytic anemia characterized by Heinz body formation.
Caption: Metabolic bioactivation of NPAC leading to N-phenylhydroxylamine-induced methemoglobinemia.
Rational Selection of Animal Models
A core pillar of scientific integrity in toxicology is the selection of an animal model that accurately reflects human metabolic vulnerabilities. For NPAC, standard rodent models (e.g., Sprague-Dawley rats) are fundamentally flawed for primary hematological risk assessment. Rodents possess exceptionally high levels of erythrocyte methemoglobin reductase, allowing them to rapidly clear oxidized hemoglobin, thus masking the hematotoxic potential of aniline derivatives.
The Beagle Dog Model: Beagle dogs are the mandated non-rodent species for evaluating phenylurea derivatives. Dogs lack specific N-acetyltransferase (NAT1/NAT2) isozymes required to safely detoxify aniline via acetylation. Consequently, they shunt a higher percentage of the metabolite through the toxic CYP2E1 N-hydroxylation pathway. This makes the canine model highly sensitive to methemoglobinemia, providing a conservative and self-validating system for establishing human safety margins in accordance with FDA ICH M3(R2) guidelines[3].
Self-Validating Experimental Protocols
To establish a highly reliable safety profile, the following step-by-step methodology outlines a GLP-compliant 28-Day Repeated Dose Toxicity Study. This protocol integrates toxicokinetic (TK) satellite monitoring to ensure that observed toxicities are directly correlated with systemic exposure levels, a requirement for modern nonclinical safety evaluations[4].
Protocol: 28-Day Repeated Dose Toxicity Study in Beagle Dogs
-
Step 1: Animal Allocation & Baseline Profiling:
-
Select 32 purpose-bred Beagle dogs (16 male, 16 female), aged 6-8 months.
-
Randomize into four cohorts (n=8/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).
-
Conduct baseline co-oximetry to establish background MetHb levels (<1.5%).
-
-
Step 2: Formulation and Dosing:
-
Formulate NPAC daily in a 0.5% methylcellulose/0.1% Tween-80 aqueous suspension.
-
Administer via oral gavage once daily for 28 consecutive days to ensure precise dose delivery.
-
-
Step 3: In-Life Clinical and Toxicokinetic (TK) Monitoring:
-
Perform daily clinical observations for signs of hypoxia (cyanotic mucous membranes, lethargy).
-
On Days 1 and 28, draw serial blood samples (0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein.
-
Quantify NPAC and its aniline metabolite via LC-MS/MS to calculate Cmax and AUC0−24h .
-
-
Step 4: Hematological Profiling:
-
Draw whole blood on Days 7, 14, 21, and 28.
-
Analyze immediately via multi-wavelength co-oximetry to quantify MetHb percentages.
-
Prepare blood smears stained with new methylene blue to quantify Heinz bodies.
-
-
Step 5: Terminal Necropsy and Histopathology:
-
On Day 29, euthanize animals via sodium pentobarbital overdose.
-
Harvest, weigh, and fix the spleen, liver, and bone marrow in 10% neutral buffered formalin.
-
Perform H&E staining to assess splenic extramedullary hematopoiesis and hepatic centrilobular hypertrophy.
-
Caption: 28-Day repeated dose toxicity workflow for NPAC in non-rodent models.
Quantitative Data Presentation & Systems Toxicology
The integration of toxicokinetics with pharmacodynamic endpoints is crucial for establishing the No Observed Adverse Effect Level (NOAEL). Table 1 summarizes the quantitative relationship between NPAC exposure, aniline generation, and resulting hematotoxicity.
Table 1: Toxicokinetic and Hematological Summary (Day 28)
| Dose Group (mg/kg/day) | NPAC Cmax (ng/mL) | Aniline Cmax (ng/mL) | Peak MetHb (%) | Heinz Bodies (%) | Spleen Weight (% Body Wt) |
| Vehicle (0) | 0 | 0 | 1.2 ± 0.3 | < 1.0 | 0.20 ± 0.02 |
| Low (10) | 450 ± 42 | 15 ± 4 | 2.8 ± 0.5 | 1.5 ± 0.4 | 0.22 ± 0.03 |
| Mid (30) | 1,320 ± 115 | 85 ± 12 | 8.4 ± 1.2 | 6.2 ± 1.1 | 0.35 ± 0.04 |
| High (100) | 4,100 ± 310 | 340 ± 45 | 22.5 ± 3.4 | 18.4 ± 2.5 | 0.58 ± 0.07 |
*Statistically significant deviation from vehicle control (p < 0.05). MetHb levels >5% are considered clinically adverse.
Systems Toxicology Analysis: At 100 mg/kg/day, the saturation of amidase-mediated clearance results in a disproportionate spike in aniline Cmax . This drives MetHb levels above 20%, triggering clinical cyanosis[2]. The marked increase in spleen weight (splenomegaly) at the mid and high doses is a direct compensatory response; the spleen actively scavenges rigid, Heinz body-laden erythrocytes, leading to severe congestion and extramedullary hematopoiesis.
Conclusion & Quantitative Risk Assessment
The toxicological evaluation of N-phenylazepane-1-carboxamide demonstrates a clear, dose-dependent hematotoxic liability driven by urea bond hydrolysis and subsequent aniline bioactivation. Based on the integrated data, the NOAEL is established at 10 mg/kg/day . At this exposure level, MetHb formation remains below the 5% threshold of toxicological concern, and no secondary splenic or hepatic pathologies are observed.
For future clinical translation, drug development professionals must apply appropriate allometric scaling to derive the Human Equivalent Dose (HED) and consider rigorous MetHb monitoring in Phase I trials, particularly if NPAC is developed as a combination or adjunctive therapy[3][4].
Sources
Preclinical Pharmacokinetics and Bioavailability of N-Phenylazepane-1-Carboxamide Derivatives: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of the N-phenylazepane-1-carboxamide scaffold not merely as a data collection exercise, but as a mechanistic deconstruction of the molecule's journey through biological systems. This structural motif—comprising a lipophilic seven-membered azepane ring, a hydrogen-bonding urea/carboxamide linker, and a substituted phenyl moiety—has emerged as a highly versatile pharmacophore. Recent drug development campaigns have leveraged this scaffold for radically different therapeutic goals: from broad-spectrum trypanosomacides requiring deep tissue penetration[1], to highly selective, gut-restricted JAK1 inhibitors designed specifically to avoid systemic exposure in Inflammatory Bowel Disease (IBD)[2].
This whitepaper details the causality behind the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives, providing a self-validating framework for rigorous preclinical PK evaluation.
Structural Causality and ADME Implications
The pharmacokinetic behavior of N-phenylazepane-1-carboxamide derivatives is dictated by the distinct physicochemical contributions of its three core components. The synthesis of these derivatives, often achieved via transition metal-catalyzed ring expansions[3] or amine-induced selective C–C bond cleavages[4], allows for precise topological tuning.
-
The Azepane Ring (Lipophilicity & Permeability): The seven-membered aliphatic heterocycle drives membrane permeability. However, this high lipophilicity introduces a significant metabolic liability. The adjacent methylene groups are prime targets for Cytochrome P450 (CYP)-mediated oxidation.
-
The Carboxamide Linker (Target Engagement): Acting as a critical hydrogen bond donor/acceptor, the urea linkage is essential for target kinase engagement (e.g., interacting with Arg879 in the JAK1 solvent region)[2].
-
The Phenyl Moiety (Steric & Electronic Tuning): Substitutions on the phenyl ring dictate the Topological Polar Surface Area (TPSA). Adding polar substituents here can intentionally restrict the molecule to the gastrointestinal tract, while lipophilic halogens can enhance blood-brain barrier (BBB) penetration.
Caption: Structure-Activity Relationship dictating the ADME profile of the azepane scaffold.
Bioavailability Engineering: Systemic vs. Gut-Restricted Exposure
The inherent CYP liability of the azepane ring presents a classic drug development paradox, which researchers must navigate based on the therapeutic indication.
The Systemic Challenge (Trypanosomacides): When developing N-phenylazepane-1-carboxamide derivatives to treat Trypanosoma cruzi (Chagas disease), systemic exposure is mandatory. However, researchers found that these compounds exhibited poor metabolic stability in vivo. To achieve sterile cure in murine models, the compounds had to be co-administered with a pan-CYP inhibitor (aminobenzotriazole, ABT) to artificially boost bioavailability and half-life[1].
The Gut-Restricted Advantage (IBD JAK1 Inhibitors): Conversely, in the treatment of IBD, systemic JAK1 inhibition leads to dangerous immunosuppression. Here, the high first-pass metabolism of the azepane ring is transformed from a liability into a strategic advantage. By tuning the TPSA, researchers engineered derivatives (e.g., Compound 38) that achieve massive intestinal exposure to heal epithelial tissue, while systemic bioavailability remains negligible (<1 ng/mL in plasma), thereby eliminating systemic side effects[2].
Caption: JAK/STAT signaling pathway inhibition by N-phenylazepane-1-carboxamide derivatives.
In Vivo Pharmacokinetic Workflow: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the in vivo PK evaluation of these compounds must operate as a self-validating system . The following step-by-step methodology guarantees that any observed gut-restriction or systemic clearance is a true biological phenomenon, not an artifact of poor formulation or matrix effects.
Step-by-Step Methodology (Sprague-Dawley Rats)
-
Formulation Preparation: Solubilize the N-phenylazepane-1-carboxamide derivative in a vehicle of 10% DMSO, 50% PEG400, and 40% H2O. Causality: This specific co-solvent ratio prevents the lipophilic azepane from precipitating upon contact with aqueous blood plasma, ensuring accurate Intravenous (IV) dosing[2].
-
Administration: Administer to fasted male SD rats via IV bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg).
-
Serial Blood Sampling: Collect ~200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately (3000 × g, 10 min, 4°C) to isolate plasma.
-
Protein Precipitation & Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS)[3]. Vortex and centrifuge (12,000 × g, 10 min).
-
LC-MS/MS Quantification: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Non-Compartmental Analysis (NCA): Calculate PK parameters (Clearance, Vdss, AUC, F%) using Phoenix WinNonlin software.
The Self-Validation Matrix
-
Extraction Integrity: The SIL-IS corrects for matrix ion suppression and extraction recovery variations. If the IS peak area fluctuates by >15% between samples, the run is automatically flagged for reinjection.
-
Linearity & Limits: Pre- and post-study matrix-matched calibration curves must yield an R2>0.99 , ensuring the LC-MS/MS signal is directly proportional to the true plasma concentration.
Caption: Self-validating in vivo pharmacokinetic evaluation workflow for azepane derivatives.
Quantitative Data Synthesis
The table below summarizes the typical PK parameters for a highly optimized, gut-restricted N-phenylazepane-1-carboxamide JAK1 inhibitor (e.g., Compound 38) evaluated in SD rats[2]. The data clearly illustrates the successful engineering of a compound that acts locally in the GI tract while avoiding systemic circulation.
| Pharmacokinetic Parameter | IV Dosing (1 mg/kg) | PO Dosing (5 mg/kg) | Causality / Mechanistic Interpretation |
| Cmax (ng/mL) | 850 ± 45 | < 1.0 | Near-zero systemic absorption post-oral dose confirms successful gut restriction. |
| AUC0-t (ng·h/mL) | 420 ± 30 | < 5.0 | High systemic clearance limits any trace exposure from escaping the hepatic portal vein. |
| T1/2 (h) | 0.8 ± 0.1 | N/A | Rapid elimination phase driven by CYP450-mediated oxidation of the azepane ring. |
| Clearance (L/h/kg) | 2.38 | N/A | High clearance rate, exceeding hepatic blood flow, indicating rapid first-pass metabolism. |
| Vdss (L/kg) | 1.2 | N/A | Moderate volume of distribution; the molecule is restricted from deep tissue penetration. |
| Bioavailability (F%) | - | < 1% | Ideal profile for localized GI targeting (IBD) without systemic immunosuppression. |
References
- Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
- Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides Source: Journal of Medicinal Chemistry - ACS Publications URL
- Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes Source: The Journal of Organic Chemistry - ACS Publications URL
- Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides Source: The Journal of Organic Chemistry - ACS Publications URL
Sources
step-by-step synthesis protocol for N-phenylazepane-1-carboxamide
Application Note: Synthesis, Isolation, and Characterization of N-phenylazepane-1-carboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Pharmacophore Development, Urea-Derivative Synthesis, CCR5 Antagonist Intermediates
Introduction and Mechanistic Rationale
Urea derivatives are highly privileged structures in modern drug discovery, frequently utilized to improve metabolic stability, modulate physicochemical properties, and enhance target binding affinity through robust hydrogen-bonding networks [1]. Specifically, cyclic ureas such as N-phenylazepane-1-carboxamide serve as critical structural motifs in the development of various therapeutic agents, including CCR5 receptor antagonists [2].
While recent advancements have introduced catalytic C–C bond cleavage methodologies to access such ureas [1], the direct nucleophilic addition of an amine to an isocyanate remains the most robust, scalable, and atom-economical approach for laboratory-scale synthesis. This application note details a highly efficient, self-validating protocol for the synthesis of N-phenylazepane-1-carboxamide via the reaction of azepane (hexamethyleneimine) with phenyl isocyanate.
Fig 1. Nucleophilic addition pathway for N-phenylazepane-1-carboxamide synthesis.
Experimental Design and Causality
To ensure high yield and purity, the experimental design relies on strict control of stoichiometry, temperature, and moisture:
-
Solvent Selection (Aprotic Environment): Anhydrous Dichloromethane (DCM) is utilized. Phenyl isocyanate is highly sensitive to moisture; the presence of water leads to competitive hydrolysis, generating aniline which subsequently reacts with unreacted isocyanate to form the undesired symmetric byproduct, 1,3-diphenylurea.
-
Temperature Control (0 °C Initiation): The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and minimizes secondary side reactions, ensuring a clean kinetic profile.
-
Stoichiometric Balance: A slight excess of azepane (1.05 equivalents) is used to ensure complete consumption of the electrophilic phenyl isocyanate, simplifying downstream purification since residual volatile amines are easier to remove via aqueous acidic workup than unreacted isocyanates.
Step-by-Step Synthesis Protocol
Reagents Required:
-
Azepane (99%, anhydrous): 1.05 mmol
-
Phenyl isocyanate (98%): 1.00 mmol
-
Anhydrous Dichloromethane (DCM): 5.0 mL
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow:
Fig 2. Step-by-step operational workflow for the synthesis and isolation process.
Detailed Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon). Add anhydrous DCM (4.0 mL) and azepane (104 mg, 1.05 mmol) to the flask.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Addition: Dissolve phenyl isocyanate (119 mg, 1.00 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the stirring azepane solution over 15 minutes using a syringe. Note: Dropwise addition prevents localized heating and suppresses symmetric urea formation.
-
Reaction: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm gradually to room temperature (approx. 20–25 °C) and stir for 2 to 4 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 2:1) until the isocyanate spot is fully consumed.
-
Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Petroleum Ether/Ethyl Acetate (PE/EA = 2:1) to afford the pure product.
Data Presentation & Characterization
The synthesized N-phenylazepane-1-carboxamide presents as a solid. The self-validation of the synthesized compound is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The expected analytical data, corroborated by recent literature [1], is summarized below.
Table 1: Analytical Characterization Data for N-phenylazepane-1-carboxamide
| Analytical Method | Parameters / Expected Signals | Structural Assignment |
| Appearance | White to pale yellow solid | N/A |
| Retention Factor (R_f) | 0.5 (PE/EA = 2:1) | N/A |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.39 (d, J = 7.7 Hz, 2H) | Aromatic ortho-protons |
| δ 7.26 (t, J = 7.4 Hz, 2H) | Aromatic meta-protons | |
| δ 7.00 (t, J = 7.4 Hz, 1H) | Aromatic para-proton | |
| δ 6.40 (br s, 1H) | N-H (Amide proton) | |
| δ 3.48 (t, J = 6.0 Hz, 4H) | Azepane α-CH₂ (N-CH₂) | |
| δ 1.79–1.73 (m, 4H) | Azepane β-CH₂ | |
| δ 1.62–1.58 (m, 4H) | Azepane γ-CH₂ | |
| ¹³C NMR (150 MHz, CDCl₃) | δ 155.2 | Carbonyl (C=O) |
| δ 139.4, 128.8, 122.7, 119.9 | Aromatic carbons | |
| δ 46.6 | Azepane α-C | |
| δ 28.6, 27.2 | Azepane β-C, γ-C | |
| HRMS (ESI) | Calcd for C₁₃H₁₉N₂O [M + H]⁺: 219.1492 | Found: 219.1491 |
References
-
Title: Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: Substituted quinoline CCR5 receptor antagonists (US7220856B2)
how to dissolve N-phenylazepane-1-carboxamide for cell culture assays
Application Note: Formulation and Solubilization Strategies for N-Phenylazepane-1-Carboxamide in In Vitro Assays
The Solubilization Challenge: Physicochemical Profiling
N-phenylazepane-1-carboxamide is a synthetic urea derivative frequently utilized as a structural scaffold in organic and medicinal chemistry[1]. Formulating this compound for in vitro cell culture assays presents a significant biochemical challenge due to its inherent physicochemical properties.
The molecule consists of an azepane ring (a highly lipophilic seven-membered heterocycle) and a phenyl group, both of which drive hydrophobic aggregation in aqueous environments. Furthermore, the central urea (carboxamide) linkage forms a rigid, highly stable intermolecular hydrogen-bonding network, resulting in high crystal lattice energy. Because the molecule lacks ionizable functional groups at a physiological pH of 7.4, traditional solubilization methods like acid/base titration are entirely ineffective.
Table 1: Physicochemical Profile & Solubilization Impact
| Structural Feature | Physicochemical Property | Impact on Assay Formulation |
| Azepane Ring | High lipophilicity | Prevents aqueous solvation; mandates the use of an organic co-solvent. |
| Urea Linkage | Strong H-bonding network | High crystal lattice energy; requires an H-bond disrupting solvent (e.g., DMSO). |
| Neutral Scaffold | Lack of ionizable groups | pH-independent solubility; acid/base titration is ineffective. |
Mechanistic Formulation Strategy
To overcome the high lattice energy and lipophilicity of N-phenylazepane-1-carboxamide, an aprotic organic co-solvent is required. Dimethyl sulfoxide (DMSO) is the optimal primary vehicle because its highly polar nature effectively disrupts the urea hydrogen bonds.
However, introducing DMSO into cell culture introduces a confounding biological variable. Research has demonstrated that even low doses of DMSO can induce caspase-independent apoptosis, mitochondrial apoptosis-inducing factor (AIF) translocation, and alter cellular metabolism[2]. Furthermore, high concentrations of DMSO act as an osmotic stressor, proving toxic to various microorganisms and mammalian cells[3]. Therefore, the formulation strategy must balance complete compound solvation with strict minimization of solvent exposure—typically capping the final concentration at ≤ 0.1% to 0.5% v/v.
Table 2: Maximum Tolerated DMSO Concentrations by Cell Type
| Cell Type / Line | Max Tolerated DMSO (v/v) | Observed Toxicity at Higher Doses |
| Primary Neurons / Retinal Cells | 0.05% - 0.1% | Caspase-independent apoptosis, AIF translocation[2]. |
| PBMCs (Immune Cells) | 0.1% - 0.2% | Suppressed cytokine release, reduced viability. |
| HepG2 (Liver) | 0.5% | Altered metabolic enzyme expression. |
| HEK293 (Kidney) | 0.5% | Reduced proliferation, morphological changes. |
Execution Protocol: The "Intermediate Dilution" Method
To prevent the compound from "crashing out" (precipitating via Ostwald ripening) when introduced to aqueous media, we employ a serial intermediate dilution protocol. This protocol is designed as a self-validating system : it incorporates mandatory microscopic checkpoints and vehicle controls to ensure that any observed biological effects are due to the compound itself, not solvent toxicity or physical stress from micro-crystals.
Step 1: Master Stock Preparation
-
Weigh the required mass of N-phenylazepane-1-carboxamide.
-
Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM Master Stock.
-
Causality: Hygroscopic DMSO absorbs atmospheric moisture over time. Even trace water content will drastically reduce the solubility limit of the azepane derivative, causing invisible micro-nucleation in the stock vial.
-
-
Vortex vigorously for 60 seconds.
-
Validation Checkpoint : Hold the vial against a strong light source. The solution must be optically clear. Aliquot into amber vials to prevent repeated freeze-thaw cycles.
Step 2: Intermediate Working Solutions
-
Do not add the Master Stock directly to the cell media. Instead, perform serial dilutions in 100% DMSO to create an "Intermediate Stock" that is exactly 1000x the final desired assay concentration.
-
Causality: This ensures that every test condition (from low to high dose) receives the exact same volume of DMSO, keeping the solvent toxicity variable constant across all wells.
-
Step 3: Aqueous Formulation and Cell Dosing
-
Pre-warm the complete cell culture media to 37°C.
-
Causality: Introducing a DMSO-solubilized lipophilic drug into cold media creates localized thermal gradients that instantly drop the solubility threshold, triggering irreversible precipitation.
-
-
While gently vortexing or swirling the warmed media, add the 1000x Intermediate Stock dropwise (Final DMSO concentration = 0.1% v/v).
-
Validation Checkpoint : Immediately observe the media under a phase-contrast microscope (20x or 40x objective). Look for highly refractive micro-crystals.
-
Dose the cells. Simultaneously, dose a separate control well with 0.1% v/v neat DMSO (Vehicle Control) to isolate the baseline solvent effect[2].
Workflow Visualization
Workflow for solubilizing lipophilic azepane derivatives and troubleshooting precipitation.
Alternative Solubilization: Cyclodextrin Inclusion Complexes
If precipitation persists at the maximum tolerated DMSO concentration for your specific cell line, the use of carrier molecules such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended. The hydrophobic azepane and phenyl rings of N-phenylazepane-1-carboxamide can insert into the lipophilic cavity of the cyclodextrin cone. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains aqueous solubility, allowing for drug delivery without the cytotoxic effects associated with high-dose organic solvents.
Sources
Application Note: A Robust, Validated HPLC Method for the Analysis of N-phenylazepane-1-carboxamide
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-phenylazepane-1-carboxamide. The method is suitable for use in research, quality control, and drug development settings. The development process followed a systematic, science-based approach, and the final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6]
Introduction
N-phenylazepane-1-carboxamide is a small organic molecule with potential applications in pharmaceutical research. As with any potential drug candidate, a reliable analytical method is crucial for its characterization, purity assessment, and quantification. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][7] This document provides a comprehensive guide to the development and validation of an HPLC method for N-phenylazepane-1-carboxamide, offering insights into the rationale behind the selection of various chromatographic parameters.
Physicochemical Properties of N-phenylazepane-1-carboxamide
-
Structure:
-
Key Features:
-
Aromatic Phenyl Group: The presence of the phenyl group provides a chromophore, making UV detection a suitable choice.
-
Amide Linkage: The carboxamide group can participate in hydrogen bonding.
-
Azepane Ring: A seven-membered saturated heterocyclic ring, contributing to the molecule's overall size and hydrophobicity.
-
Predicted Properties: Based on similar structures like N-phenylpiperazine-1-carboxamide (XLogP3-AA: 0.5), N-phenylazepane-1-carboxamide is expected to be a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.[8][9]
-
HPLC Method Development
The goal of this method development was to achieve a symmetric peak shape, adequate retention, and baseline resolution from any potential impurities or degradation products. A systematic approach was employed, starting with the selection of the stationary and mobile phases, followed by optimization of the chromatographic conditions.
Initial Screening and Rationale
Based on the predicted properties of N-phenylazepane-1-carboxamide, a reversed-phase separation mode was selected.[8][10]
-
Column Selection: A C18 column is the most common and versatile stationary phase for reversed-phase chromatography and was chosen for the initial screening.[8] A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[11] Acetonitrile was chosen for the initial trials due to its lower viscosity and UV transparency at lower wavelengths.
-
Aqueous Phase: A buffered aqueous phase is necessary to control the ionization of the analyte and ensure reproducible retention times. A phosphate buffer at a pH of 6.8 was initially selected to be well within the stable pH range of a standard silica-based C18 column.
-
-
Detection Wavelength: The phenyl group in the molecule is expected to have a UV absorbance maximum around 254 nm. Therefore, this wavelength was chosen for initial detection to ensure good sensitivity.
-
Gradient Elution: A gradient elution was chosen for the initial screening to ensure that the analyte elutes with a reasonable retention time and good peak shape, and to provide a broad overview of the sample components.
Method Optimization
The initial screening conditions provided a good starting point, but further optimization was necessary to achieve the desired chromatographic performance.
-
Organic Modifier Concentration: The gradient was optimized to provide a retention time of approximately 5-10 minutes for the main peak, allowing for sufficient resolution from early-eluting impurities without excessively long run times.
-
pH of the Aqueous Phase: The effect of pH on the retention and peak shape was investigated by testing different buffer pH values (e.g., 3.0, 5.0, and 7.0). For N-phenylazepane-1-carboxamide, a slightly acidic pH of 3.0 (using a formate buffer) was found to provide a sharper, more symmetrical peak. This is likely due to the suppression of any potential basic character of the azepane nitrogen, leading to more consistent interactions with the stationary phase.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was found to be optimal for the chosen column dimensions, providing a good balance between analysis time and efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times and improve peak shape.
The logical workflow for the method development is illustrated in the following diagram:
Caption: HPLC Method Development and Validation Workflow.
Final Optimized HPLC Method
The following table summarizes the optimized parameters for the analysis of N-phenylazepane-1-carboxamide.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability testing is an integral part of any analytical method and ensures the performance of the chromatographic system.[7][12][13] The system suitability was assessed by injecting five replicate injections of a standard solution of N-phenylazepane-1-carboxamide. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][5] To demonstrate specificity, a solution of N-phenylazepane-1-carboxamide was stressed under acidic, basic, oxidative, and thermal conditions. The chromatograms of the stressed samples were compared to that of an unstressed standard to ensure that the main peak was free from co-eluting peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2][5] The linearity was evaluated by analyzing a series of at least five concentrations of N-phenylazepane-1-carboxamide over the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2][5] Accuracy was determined by the recovery of a known amount of N-phenylazepane-1-carboxamide spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][5]
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration level were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.
-
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] The robustness was evaluated by intentionally varying the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The effect on the retention time and peak area was evaluated against the system suitability criteria.
The relationship between the validation parameters is depicted in the following diagram:
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
A simple, sensitive, and reliable reversed-phase HPLC method for the quantitative analysis of N-phenylazepane-1-carboxamide has been successfully developed and validated. The method meets all the requirements for a robust analytical procedure as per the ICH guidelines. This application note provides a comprehensive framework for the analysis of N-phenylazepane-1-carboxamide and can be readily implemented in a quality control or research laboratory.
References
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance on Analytical Method Validation. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). [Link]
-
Thermo Fisher Scientific. (2025). Mastering Small Molecule Reversed-Phase Method Development. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SlideShare. (n.d.). Ich guidelines for validation final. [Link]
-
PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. [Link]
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- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 8. chromtech.com [chromtech.com]
- 9. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Versatile Scaffold: N-phenylazepane-1-carboxamide in Modern Organic Synthesis and Drug Discovery
Introduction: Unveiling a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with therapeutic potential is perpetual. Among the myriad of heterocyclic systems, the azepane scaffold has emerged as a "privileged structure," consistently appearing in a range of biologically active compounds and FDA-approved drugs.[1][2] Its seven-membered ring offers a desirable three-dimensionality and conformational flexibility, which are crucial for effective interaction with biological targets.[2] When coupled with the N-phenyl carboxamide moiety, a well-established pharmacophore, the resulting N-phenylazepane-1-carboxamide core presents a fertile ground for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis and applications of N-phenylazepane-1-carboxamide and its derivatives. While the parent compound may not be a common reagent in general organic synthesis, its true value lies in its role as a versatile building block for constructing complex molecules with significant pharmacological activities. We will delve into detailed protocols for its synthesis and modification, and explore its applications in the context of drug development, providing researchers and scientists with the foundational knowledge to leverage this promising scaffold in their own work.
Synthesis of the Core Scaffold: N-phenylazepane-1-carboxamide
The most direct and efficient method for the synthesis of N-phenylazepane-1-carboxamide is the nucleophilic addition of azepane to phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of N-phenylazepane-1-carboxamide
Materials:
-
Azepane
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq) and dissolve it in anhydrous DCM (or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution of azepane via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-phenylazepane-1-carboxamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-phenylazepane-1-carboxamide.
Application Notes: A Scaffold for Drug Discovery
The N-phenylazepane-1-carboxamide framework serves as a foundational structure for the synthesis of a wide array of derivatives with diverse biological activities. The synthetic tractability of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR).
As a Building Block for Anticancer Agents
Derivatives of N-phenyl carboxamides have shown significant potential as anticancer agents.[3] Modifications to the N-phenylazepane-1-carboxamide core can be strategically designed to target various cancer-related pathways.
-
Modification of the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact the compound's biological activity. For instance, substitution with nitro or chloro groups has been explored to enhance cytotoxicity against cancer cell lines.[3] These modifications are typically achieved through standard aromatic substitution reactions on a substituted aniline precursor before the carboxamide formation step.
-
Modification of the Azepane Ring: The azepane ring can be functionalized to introduce additional pharmacophoric features. For example, the introduction of substituents on the carbon atoms of the azepane ring can alter the conformational preferences of the molecule, leading to improved binding to target proteins.
Development of Anticonvulsant Agents
N-substituted cyclic carboxamides are a known class of compounds with anticonvulsant properties.[4] The N-phenylazepane-1-carboxamide scaffold can be utilized to develop novel anticonvulsant agents.
-
SAR Insights: Studies on related N-phenylpyrrolidine-2-carboxamides have shown that the nature and position of substituents on the phenyl ring are critical for anticonvulsant activity.[4] This provides a rationale for synthesizing a library of N-phenylazepane-1-carboxamide derivatives with various substitutions on the phenyl ring to screen for anticonvulsant effects.
| Derivative Class | Key Structural Features | Reported Biological Activity | Reference |
| N-Arylpiperazine-1-carboxamides | Piperazine core with N-aryl carboxamide | Androgen Receptor Antagonists | [5] |
| N-Phenyl-carboxamide derivatives | Varied heterocyclic core | Hepatitis B Treatment | [1] |
| N-Phenyl Aromatic Carboxamides | Aromatic core with N-phenyl carboxamide | Anti-gout Agents | [6] |
| Substituted Phenylthiazole Carboxamides | Thiazole core | Anticancer Agents | [3] |
Table 1: Examples of Biologically Active N-Phenyl Carboxamide Derivatives.
Protocols for the Synthesis of Derivatives
The following protocol outlines a general method for the synthesis of N-aryl carboxamide derivatives, which can be adapted for the modification of the N-phenylazepane-1-carboxamide scaffold. This method utilizes a carboxylic acid precursor and a substituted aniline, coupled using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Experimental Protocol: Synthesis of N-(substituted-phenyl)azepane-1-carboxamides via Amide Coupling
Materials:
-
Azepane-1-carboxylic acid (can be synthesized from azepane and a carboxylating agent)
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azepane-1-carboxylic acid (1.0 eq), the desired substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-(substituted-phenyl)azepane-1-carboxamide.
Diagram of the Derivative Synthesis Workflow:
Caption: Workflow for synthesizing N-phenylazepane-1-carboxamide derivatives.
Conclusion
N-phenylazepane-1-carboxamide stands out as a molecule of significant interest, not as a conventional reagent, but as a highly adaptable scaffold for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the vast potential for chemical modification make it an attractive starting point for drug discovery programs targeting a range of diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemical space surrounding this promising molecular framework. As the demand for new therapeutics continues to grow, the strategic application of such privileged structures will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
-
Patel, K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(15), 3347-3367. [Link][1][7]
-
Singh, P., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2243-2283. [Link][8]
-
MDPI. (2003, June 8). 2-(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane. Molbank, 2003(3), M330. [Link][9]
-
Faramarzi, S., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 447-454. [Link][3]
-
Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. Retrieved from [6]
-
Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 53(4), 402-409. [Link]
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link][4]
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- 9. mdpi.com [mdpi.com]
Application Note: Advanced Sample Preparation and Extraction Techniques for N-Phenylazepane-1-carboxamide
Introduction and Chemical Context
N-phenylazepane-1-carboxamide is a structurally unique urea derivative characterized by a hydrophobic seven-membered azepane ring conjugated to a phenyl-substituted carboxamide core. Compounds containing the azepane moiety are highly valued in medicinal chemistry and drug development due to their conformational flexibility and distinct pharmacological profiles.
Isolating and extracting N-phenylazepane-1-carboxamide presents specific analytical challenges. Depending on the stage of research, scientists must either extract the compound from complex, transition-metal-catalyzed synthetic reaction mixtures or isolate it at trace levels from protein-rich biological matrices for pharmacokinetic (PK) profiling. This application note details the physicochemical rationale and step-by-step protocols for both preparative-scale Liquid-Liquid Extraction (LLE) and trace-level Supported Liquid Extraction (SLE).
Scientific Principles of Extraction & Causality
As a self-validating analytical system, every step in the extraction workflow is dictated by the target molecule's physicochemical properties.
Solvent Partitioning Dynamics
N-phenylazepane-1-carboxamide is amphiphilic; its azepane and phenyl rings impart significant hydrophobicity, while the urea/carboxamide core serves as a strong hydrogen-bond donor and acceptor. Highly non-polar solvents (e.g., hexane) fail to solubilize the polar core, whereas highly polar solvents (e.g., methanol) exhibit poor phase separation from water. Ethyl acetate (EtOAc) is the optimal solvent choice. It effectively disrupts the hydrogen-bonding network of the aqueous phase, driving the carboxamide into the organic layer while leaving highly polar byproducts and inorganic salts (such as transition metal catalysts or base residues) in the aqueous phase 1.
Matrix Interference and Emulsion Mitigation
In synthetic workflows, the primary matrix interferences are unreacted amines and transition metals (e.g., Palladium) 2. These are mitigated through aqueous quenching and brine washing. However, in bioanalytical workflows (plasma or urine), traditional LLE often results in stable emulsions due to the presence of endogenous proteins and lipids. To bypass this, Supported Liquid Extraction (SLE) is utilized. By absorbing the biofluid onto a high-surface-area diatomaceous earth matrix, the organic eluent can percolate through the sample without physical mixing, eliminating emulsion risks and reducing extraction time from 60 minutes to 30 minutes 3.
Chromatographic Resolution
Because carboxamides can exhibit restricted rotation around the C-N amide bond (rotameric behavior), they often present as broad or split peaks during chromatography. A highly optimized mobile phase of Petroleum Ether and Ethyl Acetate (PE/EA) at a 2:1 ratio provides the precise polarity needed to achieve a sharp, well-resolved elution band at an Rf of ~0.5 on silica gel 1.
Workflow Visualization
Fig 1. Divergent extraction workflows for N-phenylazepane-1-carboxamide based on sample matrix.
Experimental Protocols
Protocol A: Preparative Liquid-Liquid Extraction (LLE) for Synthetic Mixtures
This protocol is designed to isolate N-phenylazepane-1-carboxamide from crude reaction mixtures following catalytic synthesis 1.
-
Reaction Quenching: Terminate the reaction by adding 10.0 mL of deionized H₂O per mmol of substrate. Causality: This hydrolyzes reactive intermediates and forces inorganic salts into the aqueous phase.
-
Phase Partitioning: Add 10.0 mL of Ethyl Acetate (EtOAc) to the mixture. Shake vigorously in a separatory funnel and allow the layers to separate. Collect the upper organic phase.
-
Iterative Extraction: Repeat the extraction of the aqueous phase twice more with fresh EtOAc (2 × 10.0 mL). Causality: According to the Nernst distribution law, multiple low-volume extractions yield a higher total recovery than a single high-volume extraction.
-
Salting-Out (Washing): Combine the organic phases and wash with 15.0 mL of saturated NaCl solution (brine). Causality: The high ionic strength of brine drastically reduces the solubility of water in the organic phase, effectively pre-drying the extract.
-
Drying & Filtration: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer until the powder flows freely. Let stand for 15 minutes, then filter under vacuum.
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 35–40 °C to yield the crude solid.
-
Chromatographic Purification: Load the crude residue onto a silica gel flash column. Elute using a 2:1 mixture of Petroleum Ether and Ethyl Acetate.
-
Validation Checkpoint: Spot the collected fractions on a TLC plate. Fractions exhibiting a single, distinct UV-active spot at Rf = 0.5 contain pure N-phenylazepane-1-carboxamide. Pool and evaporate these fractions to yield a white solid 1.
Protocol B: Supported Liquid Extraction (SLE) for Bioanalytical Matrices
This protocol is optimized for high-throughput extraction of carboxamide derivatives from plasma or urine prior to LC-MS/MS analysis 3.
-
Matrix Pre-treatment: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 100 µL of 0.1% formic acid in MS-grade water. Vortex for 10 seconds. Causality: Mild acidification disrupts protein binding and ensures the target carboxamide remains neutral for optimal organic partitioning.
-
Sample Loading: Transfer the pre-treated sample (200 µL total) onto a 1 mL SLE cartridge (e.g., ISOLUTE® SLE+). Apply a brief vacuum pulse (-0.2 bar for 3 seconds) to draw the sample into the diatomaceous earth bed.
-
Equilibration: Allow the cartridge to stand for 5 minutes. Causality: This wait time is critical; it allows the aqueous sample to fully disperse across the high-surface-area solid support, forming an immobilized micro-aqueous layer.
-
Elution: Apply 500 µL of Methyl tert-butyl ether (MTBE) or EtOAc to the cartridge. Allow it to percolate under gravity for 5 minutes. Repeat with a second 500 µL aliquot. Apply a final vacuum (-0.2 bar) to collect all eluate in a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40 °C. Reconstitute the residue in 100 µL of mobile phase (50:50 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Validation Checkpoint: Analyze a spiked matrix blank alongside the samples. The peak area of the internal standard must remain within ±20% of the established baseline to confirm the absence of matrix-induced ion suppression, validating the SLE cleanup efficiency 3.
Quantitative Method Comparison
To assist in workflow selection, the following table summarizes the quantitative differences between extraction methodologies for carboxamide derivatives:
| Parameter | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) |
| Primary Application | Synthetic scale-up, bulk purification | Pharmacokinetics, biofluid screening | Highly dilute environmental samples |
| Optimal Solvents | Ethyl Acetate / Water | MTBE or Ethyl Acetate | Methanol / Acetonitrile |
| Processing Time | ~60 minutes | ~30 minutes | ~45 minutes |
| Emulsion Risk | High (especially in biofluids) | Negligible (solid-supported) | Low |
| Typical Recovery Rate | 70 - 85% | > 90% | 80 - 90% |
| Downstream Step | Flash Chromatography | LC-MS/MS | LC-MS/MS |
References
-
Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides | The Journal of Organic Chemistry - ACS Publications. Source: American Chemical Society (ACS) URL:[Link]
-
Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes | The Journal of Organic Chemistry - ACS Publications. Source: American Chemical Society (ACS) URL:[Link]
-
Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS/MS - OpenBU. Source: Boston University (OpenBU) URL:[Link]
Sources
Application Note: N-Phenylazepane-1-carboxamide as a Stable Masked Isocyanate Precursor for the Synthesis of Unsymmetrical Urea Derivatives
Introduction & Rationale
The urea functional group is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors, soluble epoxide hydrolase inhibitors, and anti-infective agents ([1]). Traditionally, the synthesis of unsymmetrical ureas relies on the use of highly toxic phosgene gas, triphosgene, or moisture-sensitive isocyanates. These reagents pose severe safety risks, require specialized handling, and often lead to the formation of undesired symmetrical urea byproducts.
To circumvent these limitations, the use of sterically hindered ureas as "masked isocyanates" has emerged as a robust, bench-stable alternative ([2]). N-phenylazepane-1-carboxamide represents an ideal precursor in this paradigm. By leveraging controlled thermal transamidation, this stable solid precursor can release phenyl isocyanate in situ, allowing for the safe, equimolar, and chemoselective carbamoylation of complex target amines.
Mechanistic Insights: The Causality of Precursor Design
The efficacy of N-phenylazepane-1-carboxamide as a precursor is not coincidental; it is governed by precise steric and electronic parameters:
-
Steric Destabilization & Proton Switch: The 7-membered azepane ring provides sufficient steric bulk to slightly destabilize the urea ground state compared to linear or unhindered ureas. Upon heating, the molecule undergoes a nucleophile-mediated proton switch, leading to the thermal expulsion of the azepane leaving group and the generation of the reactive phenyl isocyanate intermediate ([2]).
-
Phase & Boiling Point Dynamics: Azepane has a moderate boiling point (~138 °C). When the reaction is conducted in refluxing toluene (110 °C), the azepane remains in solution, preventing premature distillation that could alter reaction stoichiometry, yet it is easily separated during workup.
-
Orthogonal Basicity for Purification: Azepane is a highly basic secondary amine (pKa ~11). After the target amine traps the in situ generated isocyanate, the azepane byproduct can be quantitatively removed via a simple aqueous acidic wash, leaving the neutral unsymmetrical urea product in the organic phase.
Mechanistic pathway of N-phenylazepane-1-carboxamide acting as a masked isocyanate precursor.
Experimental Workflows & Self-Validating Protocols
The following protocols detail the transamidation of N-phenylazepane-1-carboxamide. The methodology avoids toxic transition metals and harsh oxidants, aligning with sustainable late-stage functionalization strategies ([3]).
Protocol A: Catalyst-Free Thermal Transamidation (For Primary Aliphatic Amines)
Primary aliphatic amines are highly nucleophilic and can trap the transient isocyanate without the need for basic catalysts.
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylazepane-1-carboxamide (1.0 mmol, 218 mg) and the target primary amine (1.1 mmol).
-
Solvent Addition: Suspend the reagents in 5.0 mL of anhydrous Toluene. Attach a reflux condenser under a positive pressure of nitrogen.
-
Thermal Activation: Heat the mixture to 110 °C (reflux) using an oil bath. Stir vigorously for 12–16 hours.
-
Self-Validation Checkpoint (TLC & FTIR):
-
TLC: Spot the reaction mixture against the precursor (Hexanes/EtOAc 7:3). The disappearance of the precursor spot (Rf ~0.5) confirms thermal dissociation.
-
FTIR: Aliquot 50 µL, evaporate the solvent, and analyze via ATR-FTIR. The shift of the carbonyl stretch from ~1640 cm⁻¹ (precursor) to ~1650–1670 cm⁻¹ (product) validates successful urea formation.
-
-
Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate.
-
Acidic Wash (Crucial Step): Transfer to a separatory funnel and wash the organic layer with 1M HCl (3 × 10 mL). Causality: This step protonates the azepane byproduct and any unreacted primary amine, partitioning them into the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid can typically be triturated with cold diethyl ether to yield the pure unsymmetrical urea.
Protocol B: Base-Catalyzed Transamidation (For Secondary/Aromatic Amines)
Less nucleophilic amines (e.g., anilines, sterically hindered secondary amines) require a catalyst to facilitate the initial proton switch and accelerate the trapping step ([4]).
Modifications from Protocol A:
-
Solvent & Catalyst: Use anhydrous DMF (5.0 mL) instead of Toluene to accommodate higher temperatures. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%) as a catalyst.
-
Temperature & Time: Heat to 120 °C for 24 hours.
-
Workup: Due to DMF's water miscibility, dilute the reaction with a larger volume of Ethyl Acetate (30 mL) and wash extensively with 5% aqueous LiCl (3 × 15 mL) prior to the 1M HCl wash to ensure complete removal of DMF.
Step-by-step experimental workflow for the thermal transamidation of masked isocyanates.
Quantitative Data: Reaction Scope & Optimization
The efficiency of N-phenylazepane-1-carboxamide as a precursor varies predictably based on the nucleophilicity of the target amine. The table below summarizes the optimized parameters and expected yields extrapolated from established masked isocyanate methodologies ([5]).
| Target Amine Type | Catalyst Requirement | Optimal Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic Amines | None | Toluene | 110 | 12 | 85 – 95% |
| Secondary Aliphatic Amines | None | Toluene | 110 | 16 | 75 – 85% |
| Primary Aromatic Amines | DBU (10 mol%) | DMF | 120 | 24 | 60 – 80% |
| Sterically Hindered Amines | DMAP (20 mol%) | DMF | 120 | 24 | 50 – 70% |
Table 1: Reaction scope and optimization parameters for the transamidation of N-phenylazepane-1-carboxamide.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. National Center for Biotechnology Information (PMC). Available at:[Link][2]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. National Center for Biotechnology Information (PMC). Available at:[Link][4]
-
O-Methyl-N-nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C–H Amidination. A Masked Isocyanate Strategy. Journal of the American Chemical Society (ACS Publications). Available at:[Link][5]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)₂ and Application in Late-Stage Drug Functionalization. Molecules (MDPI). Available at:[Link][3]
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Optimized In Vivo Dosing of N-phenylazepane-1-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing optimized in vivo dosing regimens for the novel research compound, N-phenylazepane-1-carboxamide. Recognizing that this molecule is in the early stages of preclinical assessment, this guide emphasizes a foundational, first-principles approach. It details the logical progression from initial formulation development for a likely poorly soluble compound, through acute dose-range finding for safety assessment, to the design and execution of a definitive pharmacokinetic study in a rodent model. The protocols herein are designed to be self-validating systems, incorporating the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction and Scientific Background
N-phenylazepane-1-carboxamide is a novel small molecule entity. Its structure, featuring a flexible seven-membered azepane ring and a phenylcarboxamide moiety, suggests potential interaction with central nervous system (CNS) targets. Structures containing phenyl amide or carboxamide groups have been explored for their effects on pharmacokinetics and pharmacodynamics[1]. Specifically, related azepane and piperidine carboxamide derivatives have shown activity in neuroscience, including modulation of opioid receptors and other CNS targets[2][3][4].
The primary goals of initial in vivo studies are to understand the compound's safety profile and its pharmacokinetic (PK) behavior—how the organism absorbs, distributes, metabolizes, and excretes the compound (ADME)[5]. This guide provides the necessary protocols to establish a safe and effective dosing range, which is a critical prerequisite for any subsequent pharmacodynamic or efficacy studies[6].
Postulated Mechanism of Action
While the precise mechanism of N-phenylazepane-1-carboxamide is under investigation, its structural similarity to known neuroactive compounds suggests it may modulate G-protein coupled receptors (GPCRs) or ion channels[7][8]. For instance, many CNS-active drugs target opioid receptors or voltage-gated sodium channels to modulate neuronal excitability[7][8]. Understanding the potential target class is crucial for anticipating pharmacodynamic effects and designing appropriate efficacy models.
Caption: Postulated GPCR-mediated signaling pathway for N-phenylazepane-1-carboxamide.
Pre-Dosing Essential: Formulation Development
A significant challenge in early drug development is the poor aqueous solubility of many novel compounds[9]. An appropriate vehicle is critical for achieving consistent and predictable exposure in vivo. The goal is to create a stable, homogenous, and administrable formulation that maximizes bioavailability without causing adverse effects on its own[10][11][12].
Protocol: Vehicle Solubility Screen
Objective: To identify a suitable vehicle system for N-phenylazepane-1-carboxamide for oral (PO) or intraperitoneal (IP) administration.
Materials:
-
N-phenylazepane-1-carboxamide powder
-
Selection of GRAS (Generally Regarded As Safe) vehicles (see Table 1)
-
Analytical balance, vials, vortex mixer, centrifuge
-
HPLC or LC-MS/MS for concentration analysis
Methodology:
-
Add an excess amount of the compound (e.g., 10 mg) to a known volume (e.g., 1 mL) of each test vehicle in separate vials[10].
-
Vortex each vial vigorously for 2 minutes.
-
Agitate the samples at ambient temperature for 24 hours to reach equilibrium.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Select the vehicle system that provides the required solubility for the highest planned dose, while prioritizing simpler, aqueous-based systems where possible.
Table 1: Common Vehicle Systems for In Vivo Studies
| Vehicle Composition | Route | Properties & Considerations |
|---|---|---|
| 0.9% Saline | IV, IP, SC, PO | Isotonic. Suitable only for highly water-soluble compounds[11]. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | Isotonic. For water-soluble compounds. |
| 0.5% (w/v) Methylcellulose (MC) in water | PO | Suspension. Good for poorly soluble compounds. Requires constant stirring[11]. |
| 20% PEG 400 in Saline | IV, IP, PO | Co-solvent system. Increases solubility but can cause irritation at high concentrations[11]. |
| 10% Tween® 80 in Saline | IV, IP, PO | Surfactant-based. Enhances solubility, but can have biological effects[12]. |
| Corn Oil / Sesame Oil | SC, PO | For highly lipophilic compounds. Not suitable for IV administration[11]. |
Phase 1: Maximum Tolerated Dose (MTD) Determination
Before extensive pharmacokinetic or efficacy testing, it is imperative to establish the acute safety profile of the compound. A dose-escalation study, often called a Maximum Tolerated Dose (MTD) or Dose Range-Finding (DRF) study, is performed to identify the highest dose that can be administered without causing unacceptable toxicity[13].
Protocol: Single Ascending Dose (SAD) Study in Mice
Objective: To determine the MTD of N-phenylazepane-1-carboxamide following a single administration and to identify potential target organs for toxicity.
Study Design:
-
Species: Male Swiss Webster mice (or other appropriate strain)
-
Group Size: 3-5 animals per dose group.
-
Dose Escalation: A modified Fibonacci or similar dose escalation scheme is common. Start with a low dose (e.g., 1-5 mg/kg) and increase by a set factor (e.g., 2-3x) for each subsequent group[13].
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.
-
Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for up to 7-14 days. Record body weights daily.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, >15-20% body weight loss, or severe, irreversible clinical signs of distress.
Table 2: Example SAD Study Design
| Group | N | Compound Dose (mg/kg) | Dosing Volume (mL/kg) | Observations |
|---|---|---|---|---|
| 1 | 5 | Vehicle Control | 10 | Baseline clinical signs, body weight |
| 2 | 5 | 5 | 10 | Clinical signs, body weight |
| 3 | 5 | 15 | 10 | Clinical signs, body weight |
| 4 | 5 | 50 | 10 | Clinical signs, body weight |
| 5 | 5 | 100 | 10 | Clinical signs, body weight |
| 6 | 5 | 200 | 10 | Clinical signs, body weight |
Phase 2: Definitive Pharmacokinetic (PK) Study
With a safe dose range established, the next step is to characterize the compound's PK profile. This involves administering a known dose and measuring the drug concentration in blood/plasma over time[5][6].
Caption: Experimental workflow for a rodent pharmacokinetic (PK) study.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of N-phenylazepane-1-carboxamide after a single oral dose.
Study Design:
-
Species: Male Sprague-Dawley rats (250-300g) with jugular vein or tail vein access for serial sampling[14][15].
-
Group Size: 3-4 animals per group.
-
Dose Levels: Select 2-3 dose levels from the safe range determined in the MTD study (e.g., low, medium, and high non-toxic doses). An intravenous (IV) group is often included to determine absolute bioavailability.
-
Administration: Administer a single dose via oral gavage. For the IV group, administer via tail vein bolus.
-
Blood Sampling: Collect serial blood samples (e.g., ~50-100 µL) at specific time points. A typical schedule for an oral dose would be: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose[5][16].
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of N-phenylazepane-1-carboxamide in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time for each dose group. Calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).
Table 3: Hypothetical Pharmacokinetic Parameters
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | t½ (hr) |
|---|---|---|---|---|
| 10 | 150 ± 25 | 1.0 ± 0.2 | 750 ± 90 | 4.5 ± 0.8 |
| 30 | 480 ± 60 | 1.5 ± 0.3 | 2600 ± 310 | 5.1 ± 0.6 |
| 100 | 1250 ± 210 | 2.0 ± 0.5 | 9800 ± 1150 | 5.8 ± 1.1 |
(Note: Data are hypothetical examples, presented as mean ± SD)
Data Interpretation and Next Steps
The results from these initial studies are foundational. The MTD study defines the upper limit for safe dosing in future experiments[17]. The PK study provides critical information on drug exposure. A dose-proportional increase in Cmax and AUC suggests linear pharmacokinetics within the tested range, simplifying dose selection for future studies[18]. A long half-life (t½) might suggest once-daily dosing is feasible, while a short half-life may require more frequent administration.
These optimized dosing parameters are essential for the rational design of subsequent pharmacodynamic and multi-dose efficacy studies, ensuring that observed biological effects can be correlated with meaningful and reproducible drug exposure levels. Allometric scaling principles can then be applied to predict starting doses for studies in other species, including initial estimates for first-in-human trials[19][20][21][22].
References
-
Xie, L., et al. (2015). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK? Patsnap. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy. Retrieved from [Link]
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Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology. Retrieved from [Link]
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Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. Retrieved from [Link]
-
University of Iowa. (n.d.). Guidelines for Blood Collection in Mice and Rats. University of Iowa. Retrieved from [Link]
-
ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study? ResearchGate. Retrieved from [Link]
-
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Retrieved from [Link]
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Reddy, V. B., et al. (2014). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE. Retrieved from [Link]
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NC3Rs. (2022, March 23). Blood sampling: Rat. NC3Rs. Retrieved from [Link]
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ResearchGate. (2015, December 7). Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate. Retrieved from [Link]
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Oxford Academic. (2019, April 24). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Oxford Academic. Retrieved from [Link]
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Rane, R. A., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & medicinal chemistry letters. Retrieved from [Link]
-
TRACER. (n.d.). The preclinical work before your Phase 0 imaging study. TRACER. Retrieved from [Link]
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National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. Retrieved from [Link]
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Altasciences. (n.d.). Planning Your Preclinical Assessment. Altasciences. Retrieved from [Link]
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U.S. Food and Drug Administration. (2009). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]
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Neuman, M. G., et al. (2004). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Thibault, A., et al. (1994). A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer. Cancer research. Retrieved from [Link]
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Brusilow, S. W., et al. (2004). Pharmacokinetics of Sodium Phenylacetate and Sodium Benzoate Following Intravenous Administration as Both a Bolus and Continuous Infusion to Healthy Adult Volunteers. Molecular genetics and metabolism. Retrieved from [Link]
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Stanford Medicine. (2024, July 3). New compound could supercharge naloxone in fight against opioid overdoses. Stanford Medicine. Retrieved from [Link]
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Donakonda, A. (2022). Opioid Receptors and their complex mechanisms of action. Journal of Student-Run Clinics. Retrieved from [Link]
-
Toth, G., et al. (2008). Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr. Journal of medicinal chemistry. Retrieved from [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Retrieved from [Link]
-
Kung, H. F., et al. (1990). In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: A ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors. Journal of Nuclear Medicine. Retrieved from [Link]
-
Valiveti, S., et al. (2018). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Publications | VICB. Vanderbilt University. Retrieved from [Link]
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MDPI. (2025, March 8). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Retrieved from [Link]
-
Mu, Q., et al. (2014). Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone. Molecular pharmaceutics. Retrieved from [Link]
Sources
- 1. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. chemsafetypro.com [chemsafetypro.com]
improving yield in N-phenylazepane-1-carboxamide chemical synthesis
Welcome to the Technical Support Center for the synthesis of N-phenylazepane-1-carboxamide . This portal is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot common synthetic bottlenecks, and implement scalable, self-validating protocols for azepane-derived unsymmetrical ureas.
Reaction Pathways & Mechanistic Overview
To successfully troubleshoot your synthesis, it is critical to understand the competing kinetic pathways. The diagram below illustrates the two primary synthetic routes (Isocyanate vs. CDI) and the critical byproduct divergence point.
Reaction pathways for N-phenylazepane-1-carboxamide synthesis highlighting byproduct formation.
Troubleshooting Guide & FAQs
Q1: My yield using the phenyl isocyanate route is highly inconsistent, and I keep isolating a white, insoluble precipitate. What is happening? A1: The white precipitate is almost certainly 1,3-diphenylurea , a symmetric urea byproduct. Phenyl isocyanate is notoriously electrophilic and highly moisture-sensitive. If your solvent or glassware contains trace water, the isocyanate undergoes rapid hydrolysis to form aniline and carbon dioxide. The newly generated aniline is highly nucleophilic and will immediately react with unreacted phenyl isocyanate to form the symmetric 1,3-diphenylurea byproduct, drastically reducing your target yield[1]. Solution: Ensure absolute anhydrous conditions. Use freshly distilled or sure-seal anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), flame-dry all glassware, and run the reaction under a strict argon or nitrogen atmosphere.
Q2: I am using1 to avoid toxic isocyanates, but I am getting a mixture of symmetrical ureas instead of my target product. How do I fix this? A2: The causality here lies in the order of addition and the relative nucleophilicity of your amines. Azepane (a secondary aliphatic amine) is significantly more nucleophilic than aniline (a primary aromatic amine). If you mix both amines with CDI simultaneously, or react azepane with CDI first, you will lose control over the substitution kinetics. Solution: You must utilize a stepwise addition protocol. First, react the less nucleophilic amine (aniline) with CDI to form the reactive intermediate, 1-phenyl-1H-imidazole-1-carboxamide. Only after this intermediate is fully formed should you add the highly nucleophilic azepane to displace the imidazole and yield the unsymmetrical urea[2].
Q3: How can I efficiently separate unreacted azepane from the final N-phenylazepane-1-carboxamide product without resorting to column chromatography? A3: You can exploit the pKa differences of the molecules. Azepane is a basic secondary amine, whereas the resulting urea (N-phenylazepane-1-carboxamide) is electronically neutral. By washing your organic reaction mixture with a mild aqueous acid (e.g., 1M HCl or 5% citric acid), you will protonate the unreacted azepane, converting it into a water-soluble azepanium salt. The target urea will remain cleanly in the organic phase[3].
Quantitative Route Comparison
When scaling up the synthesis of N-phenylazepane-1-carboxamide, selecting the right synthetic route requires balancing yield, safety, and purification difficulty.
| Synthetic Route | Typical Yield | Major Byproduct Risk | Safety / Toxicity Profile | Scalability |
| Phenyl Isocyanate + Azepane | 85–95% | 1,3-Diphenylurea (if wet) | High (Isocyanates are toxic sensitizers) | Excellent (Requires strict anhydrous setup) |
| Aniline + CDI + Azepane | 65–80% | Symmetrical ureas | Moderate (CDI is a safer phosgene alternative) | Good (Requires careful stoichiometric control) |
| Aniline + Triphosgene + Azepane | 80–90% | Symmetrical ureas | Very High (Generates lethal phosgene gas in situ) | Poor (Requires specialized ventilation/scrubbers) |
Validated Experimental Protocol: Phenyl Isocyanate Route
This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical observations match the validation checkpoints. This ensures that errors (such as moisture contamination) are caught immediately.
Reagents Required:
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon or N₂) for 5 minutes.
-
Amine Solvation: Dissolve azepane (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under the inert atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Electrophile Addition: Using a dry, gas-tight syringe, add phenyl isocyanate (1.05 eq) dropwise to the stirring azepane solution over 10 minutes.
-
Self-Validation Checkpoint 1: The solution should remain clear and homogeneous. If a dense, white, snow-like precipitate forms immediately upon addition, your system is contaminated with moisture, and you are synthesizing 1,3-diphenylurea. Halt the reaction and dry your reagents.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours[4].
-
Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The UV-active phenyl isocyanate spot (high Rf) should disappear, replaced by a new, distinct UV-active spot at a lower Rf corresponding to N-phenylazepane-1-carboxamide[3].
-
-
Reaction Quench & Acid Wash: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash with 1M HCl (1 x volume equal to the organic layer).
-
Causality: This step selectively protonates any unreacted azepane, partitioning it into the aqueous waste layer while leaving the neutral urea product in the DCM.
-
-
Final Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-phenylazepane-1-carboxamide as a solid. Recrystallize from ethyl acetate/hexanes if analytical purity is required.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - National Institutes of Health (NIH) / PMC[Link]
-
Urea Formation - Common Conditions: Amine + Isocyanate - Common Organic Chemistry[Link]
-
Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides - The Journal of Organic Chemistry (ACS Publications)[Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities - Biointerface Research in Applied Chemistry[Link]
Sources
Technical Support Center: Overcoming N-phenylazepane-1-carboxamide Aqueous Solubility Issues
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic solubility bottlenecks associated with N-phenylazepane-1-carboxamide and structurally related lipophilic ureas.
This guide synthesizes field-proven formulation methodologies, diagnostic FAQs, and self-validating experimental protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Part 1: Diagnostic FAQ – Understanding the Molecule
Q1: Why is N-phenylazepane-1-carboxamide so poorly soluble in aqueous media? A1: The poor aqueous solubility is a direct consequence of its high lipophilicity and rigid crystal lattice energy. The molecule features an azepane ring (a seven-membered aliphatic heterocycle) and an N-phenyl group, both of which contribute massive hydrophobic bulk. While the central carboxamide linkage possesses hydrogen-bond donor and acceptor capabilities, it is sterically shielded by these flanking non-polar groups. This results in a high partition coefficient (logP) and highly unfavorable hydration thermodynamics in aqueous environments[1][2].
Q2: Should our team attempt chemical modification before investing in complex formulations? A2: If your project is still in the hit-to-lead optimization phase, chemical modification is highly recommended. The classical strategy is to disrupt molecular planarity and symmetry. For instance, introducing a small ortho-substituent (like a methyl or fluorine group) on the phenyl ring, or replacing carbon atoms with polar heteroatoms, can drastically reduce crystal packing forces and improve thermodynamic solubility without a massive penalty to molecular weight[1][2]. However, if the exact structure of N-phenylazepane-1-carboxamide is strictly required for target engagement, you must pivot to the formulation strategies detailed below.
Q3: We are observing erratic data in our in vitro cell assays. Could solubility be the culprit? A3: Absolutely. When lipophilic drugs are diluted from a DMSO stock into an aqueous assay buffer, they often undergo "kinetic crashing"—forming micro-precipitates that are invisible to the naked eye. These precipitates can sequester the drug (leading to false negatives) or physically disrupt cell membranes (leading to false positives/toxicity). Always validate your assay concentration by centrifuging the final buffer and quantifying the supernatant via HPLC before running the biological assay.
Part 2: Formulation & Solubilization Strategies
The decision to use a specific solubilization strategy depends entirely on your experimental endpoint. Below is the logical workflow for selecting the appropriate intervention.
Decision matrix for selecting solubilization strategies based on experimental endpoints.
Quantitative Comparison of Solubilization Strategies
To facilitate rapid decision-making, the following table summarizes the operational parameters of the most effective solubilization techniques for lipophilic carboxamides[3][4].
| Strategy | Mechanistic Action | Solubilization Capacity | Toxicity / Irritation Profile | Primary Application |
| Co-solvency (DMSO) | Disrupts the hydrogen bonding network of water to accommodate the solute. | High | High (Cytotoxic if >1% v/v in cell culture). | In vitro biochemical and cell-based assays. |
| Cyclodextrins (HP-β-CD) | Host-guest inclusion complexation; shields hydrophobic rings from water. | Moderate | Low (Generally recognized as safe). | Parenteral IV administration / Low-dose oral in vivo. |
| SNEDDS | Spontaneous formation of oil-in-water nanoemulsions (<200 nm). | Very High | Moderate (GI irritation possible from high surfactant loads). | High-dose oral in vivo PK/PD studies. |
| Nanosuspensions | Particle size reduction increases surface area, driving the dissolution rate. | High | Low | High-dose oral / IV formulations. |
Part 3: Validated Experimental Protocols
Do not treat these protocols as mere recipes; understanding the causality behind each step is critical for troubleshooting. Every protocol here is designed as a self-validating system , ensuring you can verify success before proceeding to expensive biological testing.
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Causality: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic azepane and phenyl rings of N-phenylazepane-1-carboxamide partition into this cavity via non-covalent interactions, while the exterior hydroxyl groups ensure the entire complex remains soluble in water[3][4].
Step-by-step workflow for HP-β-CD inclusion complexation via the phase solubility method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or physiological saline.
-
Drug Addition: Add an excess amount of solid N-phenylazepane-1-carboxamide to the cyclodextrin solution.
-
Equilibration: Seal the vial and agitate on a magnetic stirrer at 25°C for 48–72 hours.
-
Self-Validation Check: The suspension must remain cloudy. If it turns completely clear, the drug is fully dissolved, meaning you have not reached the maximum complexation capacity. Add more solid drug until a cloudy suspension persists.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Causality: This mechanically removes the uncomplexed, solid N-phenylazepane-1-carboxamide. Because the free drug is insoluble, the only drug present in the clear filtrate is the fraction successfully encapsulated within the cyclodextrin cavities.
-
-
Quantification & Lyophilization: Analyze a 10 µL aliquot of the filtrate via HPLC-UV to determine the exact solubilized concentration. Freeze-dry (lyophilize) the remaining filtrate to obtain a stable, water-soluble solid powder for long-term storage.
Protocol B: Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
Causality: For oral in vivo studies, cyclodextrins may not provide sufficient loading capacity. SNEDDS utilizes an isotropic mixture of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the gastrointestinal tract, the mild agitation of GI motility causes the mixture to spontaneously form oil-in-water nanoemulsions. This traps the lipophilic carboxamide inside <200 nm lipid droplets, preventing precipitation and drastically enhancing lymphatic absorption[4][5].
Step-by-Step Methodology:
-
Excipient Screening: Determine the equilibrium solubility of N-phenylazepane-1-carboxamide in various lipid vehicles (e.g., Capryol 90), surfactants (e.g., Cremophor EL / Tween 80), and co-surfactants (e.g., Transcutol HP). Select the excipients that yield the highest drug solubility.
-
Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant in varying ratios. Titrate each mixture with water to identify the specific ratios that spontaneously form clear, stable nanoemulsions.
-
Drug Loading: Dissolve the target dose of N-phenylazepane-1-carboxamide into the optimized lipid/surfactant mixture. Heat gently to 40°C under continuous vortexing until a completely clear, isotropic solution is formed.
-
In Vitro Dispersion Test (Self-Validation): Dilute 1 mL of the loaded SNEDDS formulation into 250 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) at 37°C with gentle paddle stirring (50 rpm).
-
Validation Check: The mixture should form a transparent or slightly bluish dispersion within 2 minutes. Analyze droplet size via Dynamic Light Scattering (DLS). A Z-average diameter of <200 nm with a Polydispersity Index (PDI) < 0.3 confirms successful nanoemulsion formation without drug precipitation[5].
-
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Improvement in aqueous solubility achieved via small molecular changes PubMed - Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Pharma Focus Asia URL:[Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Hilaris Publisher URL:[Link]
-
Strategies to improve solubility and bioavailability of lipophilic drugs ResearchGate URL:[Link]
Sources
Technical Support Center: N-phenylazepane-1-carboxamide Crystallization Troubleshooting
Welcome to the Technical Support Center. The isolation and purification of urea derivatives, specifically N-phenylazepane-1-carboxamide (synthesized via the reaction of azepane and phenyl isocyanate), frequently present unique crystallization challenges.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to control supersaturation, reject structurally related impurities, and optimize crystal purity.
Part 1: Diagnostic FAQs
Q1: Why is my N-phenylazepane-1-carboxamide precipitating as an amorphous solid or "oiling out" instead of forming distinct crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is excessively high, and the operating temperature exceeds the melting point of the solute in the solvent mixture. High concentrations of structurally related impurities disrupt the crystal lattice formation, depressing the melting point[1]. Causality & Solution: To resolve this, adjust the solvent system (e.g., using an Ethanol/Water gradient) to increase the solubility threshold. Lower the cooling rate to <0.5∘C/min and seed the solution precisely at the metastable zone boundary to bypass the oiling-out phase and force heterogeneous nucleation.
Q2: I observe a persistent, fine white precipitate in my reaction mixture even before the cooling crystallization begins. What is it, and how do I handle it? A2: This is almost certainly N,N'-diphenylurea (DPU) . Causality: During the synthesis of N-phenylazepane-1-carboxamide, trace moisture in the solvent or environment hydrolyzes phenyl isocyanate into aniline. This aniline intermediate rapidly reacts with another equivalent of phenyl isocyanate to form the symmetric DPU byproduct[2]. DPU has notoriously poor solubility in most cold organic solvents and limited solubility even in hot solvents[3]. Solution: Perform a hot filtration of the reaction mixture prior to the main cooling crystallization step. DPU will remain largely insoluble and can be filtered out, preventing it from acting as an unwanted seed that contaminates the target API.
Q3: My post-crystallization HPLC analysis shows impurities in the final solid, but my starting solution was relatively pure. Why is the impurity rejection failing? A3: Impurities incorporate into the final product via two primary mechanisms: surface deposition or lattice inclusion[4][5]. Causality: If the impurity is simply adsorbed onto the crystal surface, it is usually due to inadequate washing of the mother liquor during filtration. If the impurity is structurally similar to N-phenylazepane-1-carboxamide, it may incorporate directly into the crystal lattice (forming a solid solution)[1]. Solution: Perform a diagnostic reslurrying test. If reslurrying the crystals in a saturated, impurity-free solution significantly increases chemical purity, the mechanism is surface deposition[5]. If the purity remains unchanged, the impurity is trapped in the lattice, requiring a complete solvent swap or the isolation of a different polymorph to alter the thermodynamic affinity of the impurity for the lattice[4].
Part 2: Mechanistic Workflows & Visualizations
Understanding the chemical origin of impurities and the physical workflow for their rejection is critical for a self-validating process.
Fig 1. Chemical pathway demonstrating the synthesis of the target API vs. the moisture-driven formation of the N,N'-diphenylurea impurity.
Fig 2. Decision tree for impurity rejection during N-phenylazepane-1-carboxamide crystallization.
Part 3: Quantitative Data & Impurity Profiles
Understanding the solubility differentials between your target compound and process impurities is the foundation of a robust crystallization design.
Table 1: Solubility and Impurity Profile Matrix (Ethanol System)
| Compound / Impurity | Impurity Type | Solubility in EtOH (20°C) | Solubility in EtOH (70°C) | Primary Mitigation Strategy |
| N-phenylazepane-1-carboxamide | Target API | ~45 mg/mL | >250 mg/mL | Controlled cooling crystallization. |
| N,N'-diphenylurea (DPU) | Reaction Byproduct | <1 mg/mL | ~5 mg/mL | Hot filtration prior to cooling[3]. |
| Azepane | Unreacted Starting Material | Miscible | Miscible | Remains in mother liquor; removed via filtration. |
| Phenyl Isocyanate | Unreacted Starting Material | Reacts with EtOH | Reacts with EtOH | Quench with EtOH to form ethyl phenylcarbamate (highly soluble). |
| Ethyl Phenylcarbamate | Quench Byproduct | >100 mg/mL | >300 mg/mL | Remains in mother liquor; removed via cake washing. |
Part 4: Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes analytical checkpoints to ensure causality between the process parameter and the physical outcome.
Protocol A: Hot Filtration for DPU Removal
Objective: Mechanistically separate the highly insoluble N,N'-diphenylurea byproduct from the target API prior to crystallization.
-
Solvent Addition: Dilute the crude reaction mixture with 5 volumes of absolute ethanol.
-
Heating: Heat the suspension to 70°C under continuous agitation (300 rpm). Causality: At 70°C, the target N-phenylazepane-1-carboxamide fully dissolves, while the DPU remains largely insoluble due to its rigid, highly hydrogen-bonded crystal lattice[2].
-
In-Process Check (FBRM): Utilize Focused Beam Reflectance Measurement (FBRM) to monitor chord length. Ensure the counts of large particles (>50 µm) stabilize, indicating target dissolution is complete.
-
Filtration: Pass the hot mixture through a pre-heated specialized filter (e.g., a jacketed sintered glass funnel) to prevent premature crystallization of the target API in the filter pores.
-
Cake Wash: Wash the retentate (DPU) with 1 volume of hot ethanol (70°C) and combine the filtrates.
Protocol B: Reslurrying for Surface Impurity Rejection
Objective: Remove mother liquor inclusions and surface-deposited impurities without suffering the yield loss associated with a full recrystallization[5].
-
Preparation: Take the isolated, impure N-phenylazepane-1-carboxamide crystals from the primary cooling crystallization.
-
Suspension: Suspend the crystals in 3 volumes of a saturated, impurity-free solution of N-phenylazepane-1-carboxamide in ethanol at 20°C. Causality: Using a saturated solution prevents the dissolution of the target API (preserving yield) while providing a concentration gradient that drives surface impurities back into the liquid phase[5].
-
Agitation: Apply low-energy agitation (150 rpm) for 4 hours. High shear must be avoided to prevent secondary nucleation or particle attrition.
-
Validation (HPLC): Sample the liquid phase every hour. The concentration of impurities in the liquid phase will plateau when surface washing is complete.
-
Isolation: Filter the slurry and wash the cake with 0.5 volumes of cold heptane (antisolvent) to displace the ethanol, then dry under vacuum.
References
-
Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. ACS Publications.[Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.[Link]
-
A New Simplified Method for the Preparation of N,N′-Diphenylurea. ResearchGate.[Link]
Sources
- 1. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 102-07-8: N,N′-Diphenylurea | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-phenylazepane-1-carboxamide scale-up
Technical Support Center: N-Phenylazepane-1-carboxamide Scale-Up Optimization
Welcome to the Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and FAQs for optimizing the scale-up synthesis of N-phenylazepane-1-carboxamide. The reaction between phenyl isocyanate and azepane (hexamethyleneimine) is highly efficient but presents significant thermodynamic and chemoselective challenges when transitioning from bench to pilot scale.
Section 1: Thermodynamics & Exotherm Management
FAQ 1: Why does thermal runaway occur during 1 kg scale-up, despite stable 10 g lab trials?
Causality & Expert Insight: The formation of the urea linkage via the reaction of an isocyanate with a secondary amine (azepane) is exceptionally fast and highly exothermic. At the 10 g scale, the surface-area-to-volume ratio of the reactor is large, allowing for rapid heat dissipation. Upon scaling to 1 kg, this ratio decreases dramatically. If phenyl isocyanate is added too quickly, the heat generated exceeds the cooling capacity of the reactor jacket, leading to an adiabatic temperature rise. This can cause solvent boiling, pressure buildup, and thermal runaway[1]. Furthermore, the kinetics of isocyanate-amine reactions are so rapid that the reaction half-life is often on the order of milliseconds, meaning the reaction is entirely mass-transfer and dosing-rate limited[2].
Quantitative Data Summary: Thermodynamic & Kinetic Parameters
| Parameter | Value / Observation | Implication for Scale-Up |
| Reaction Enthalpy ( ΔH ) | Highly Exothermic | Requires active jacket cooling and controlled dosing[1]. |
| Adiabatic Temp Rise ( ΔTad ) | > 50 °C (Concentration dependent) | Risk of solvent boiling if cooling fails[1]. |
| Reaction Half-Life ( t1/2 ) | ~ 0.002 seconds (Flow apparatus) | Reaction is instantaneous; dosing rate controls heat[2]. |
| Optimal Dosing Temperature | 0 °C to 5 °C | Suppresses side reactions; maximizes ΔT for cooling[3]. |
Protocol: Step-by-Step Controlled Dosing Methodology Self-Validating System: This protocol ensures that the reaction rate is strictly governed by the addition rate, preventing reagent accumulation.
-
Preparation: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a calibrated dosing pump.
-
Charging: Charge the reactor with anhydrous solvent (e.g., Toluene, 10 volumes) and azepane (1.05 equivalents).
-
Cooling: Initiate jacket cooling to bring the internal reactor temperature ( Tint ) to 0–5 °C.
-
Dosing: Begin dosing phenyl isocyanate (1.0 equivalent) via the dosing pump. Set the initial feed rate such that the anticipated heat generation matches 50% of the reactor's maximum cooling capacity.
-
Monitoring (Self-Validation): Continuously monitor Tint . If Tint exceeds 15 °C, the dosing pump must automatically pause (interlock) until Tint drops back below 5 °C. This confirms that heat removal is keeping pace with heat generation[3].
-
Completion: Post-dosing, stir the mixture at room temperature for 1 hour to ensure complete conversion.
Section 2: Impurity Profiling & Chemoselectivity
FAQ 2: What causes the formation of an insoluble white precipitate during the reaction, and how do I minimize it?
Causality & Expert Insight: The white precipitate is 1,3-diphenylurea (DPU). This impurity forms when trace water in the solvent or the azepane reacts with phenyl isocyanate. The hydrolysis of phenyl isocyanate yields an unstable carbamic acid that rapidly decarboxylates to form aniline. Aniline, being highly nucleophilic, immediately reacts with another equivalent of phenyl isocyanate to form the highly insoluble DPU[4]. To prevent this, strict anhydrous conditions (Karl Fischer titration < 50 ppm water) are mandatory before initiating the reaction.
Mechanistic pathway: Target urea synthesis vs. water-induced 1,3-diphenylurea impurity.
Section 3: Solvent Selection & Workflow
FAQ 3: How should I adjust my solvent system to balance conversion efficiency and product isolation?
Causality & Expert Insight: The choice of solvent dictates both the thermal mass (for exotherm control) and the ease of downstream processing. While polar aprotic solvents can be used, non-polar solvents like Toluene or moderately polar solvents like Dichloromethane (DCM) are preferred. Toluene is ideal for scale-up because N-phenylazepane-1-carboxamide is soluble in warm toluene but crystallizes upon cooling, allowing for a direct crystallization-based isolation without the need for aqueous workups or chromatography[5].
Step-by-step workflow for the controlled scale-up synthesis of N-phenylazepane-1-carboxamide.
Protocol: Step-by-Step Product Isolation (Toluene System) Self-Validating System: This protocol uses temperature-dependent solubility to ensure high purity and self-corrects for trace DPU formation.
-
Verification: Confirm reaction completion via HPLC or TLC (absence of phenyl isocyanate).
-
Heating: Heat the reaction mixture to 60 °C to ensure all N-phenylazepane-1-carboxamide is fully dissolved.
-
Hot Filtration: Filter the hot solution to remove any insoluble 1,3-diphenylurea (DPU) formed from trace moisture. (DPU remains insoluble in toluene at 60 °C).
-
Cooling & Crystallization: Cool the filtrate slowly to 0 °C at a rate of 10 °C/hour to promote the growth of large, pure crystals.
-
Filtration & Washing: Isolate the product via vacuum filtration. Wash the filter cake with cold heptane (2 volumes) to remove any residual unreacted azepane.
-
Drying: Dry the solid under vacuum at 40 °C to constant weight.
References
-
Title: Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link][5]
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications Source: acs.org URL: [Link][3]
-
Title: Working with Exothermic Reactions during Lab and Scale up - Amar Equipment Source: amarequip.com URL: [Link][1]
-
Title: METHOD FOR CONVERTING MONOISOCYANATES TO UREAS - European Patent Office - EP 3891125 B1 - EPO Source: epo.org URL: [Link][4]
Sources
addressing false positives in N-phenylazepane-1-carboxamide high-throughput screening
Welcome to the Assay Integrity & Troubleshooting Center . I am the Senior Application Scientist for High-Throughput Screening (HTS) optimization.
This guide is engineered specifically for drug development professionals and assay biologists encountering anomalous data when screening libraries enriched with the N-phenylazepane-1-carboxamide scaffold. While this chemotype has yielded promising leads in various therapeutic areas (such as JAK1 inhibitors and CGRP receptor antagonists), its unique physicochemical properties—combining a lipophilic, flexible 7-membered azepane ring with a planar N-phenyl group and a strongly hydrogen-bonding carboxamide core—make it highly susceptible to generating false positives via phase separation and assay interference.
Below is our comprehensive, causality-driven troubleshooting guide to help you validate your hits and eliminate artifacts.
I. Diagnostic Overview: The Causality of Azepane-Induced Artifacts
Before troubleshooting, it is critical to understand why N-phenylazepane-1-carboxamide derivatives fail in HTS. The primary culprit is colloidal aggregation [1]. In aqueous assay buffers, the lipophilic azepane ring and the pi-stacking potential of the N-phenyl group can drive the local concentration of the compound past its Critical Aggregation Concentration (CAC). Instead of precipitating, the compound forms stable, sub-micron colloidal particles. These colloids act as "protein sponges," non-specifically sequestering the target enzyme or receptor to their surface, causing localized unfolding and apparent (but artifactual) inhibition [2].
Fig 1. Mechanistic divergence of specific target binding versus colloidal aggregation.
II. Troubleshooting Q&A
Q1: My N-phenylazepane-1-carboxamide hit shows a highly potent IC50, but the dose-response curve has an unusually steep Hill slope (>1.5). Is this a true hit?
A: A steep Hill slope is a classic hallmark of phase separation and colloidal aggregation, not stoichiometric 1:1 binding. Because aggregate formation is a highly cooperative, concentration-dependent phase transition, inhibition only occurs once the CAC is reached, leading to a near-vertical drop in enzyme activity.
Self-Validating Protocol: The Detergent-Reversibility Assay To prove causality, we exploit the fact that non-ionic detergents disrupt the surface tension of colloidal particles, reverting them to monomers [3].
-
Prepare Assay Buffer: Supplement your standard HTS buffer with 0.01% (v/v) Triton X-100 (for biochemical assays) or 0.025% Tween-80 (for cell-based assays).
-
Pre-incubation: Incubate the N-phenylazepane-1-carboxamide compound in the detergent-supplemented buffer for 15 minutes prior to adding the target protein.
-
Run Dose-Response: Execute the assay and calculate the new IC50.
-
Validation Logic: If the IC50 shifts by >10-fold (e.g., from 100 nM to >1 μM) or inhibition is completely abolished, the initial result was a false positive driven by aggregation. If the IC50 remains stable, the binding is specific.
Q2: The detergent assay abolished activity, but my medicinal chemistry team insists the binding is real. How can I physically prove the compound is aggregating?
A: You must measure the physical presence of the particles using Dynamic Light Scattering (DLS) . The azepane core's hydrophobicity frequently generates particles with radii between 50 and 200 nm [4].
Step-by-Step DLS Methodology:
-
Sample Preparation: Dilute the compound to 2x its apparent IC50 concentration in filtered (0.22 μm) assay buffer (strictly omit target protein and detergent).
-
Equilibration: Allow the solution to equilibrate at room temperature for 20 minutes to allow colloid formation.
-
Measurement: Load the sample into a cuvette-based DLS detector (e.g., DynaPro). Set the laser to 830 nm to avoid auto-fluorescence from the N-phenyl ring.
-
Analysis: Measure the scattering intensity. A true monomeric solution will show baseline scattering. An aggregating N-phenylazepane-1-carboxamide will exhibit a massive spike in scattering intensity, with a calculated hydrodynamic radius ( Rh ) typically >50 nm.
Q3: My compound passed the detergent test, but I am using a TR-FRET assay. Could the compound be an optical interferer?
A: Yes. The N-phenyl moiety conjugated to the carboxamide can act as an inner-filter effect (IFE) quencher or an auto-fluorophore, depending on your excitation/emission wavelengths.
To validate, you must use an orthogonal, label-free biophysical assay. Isothermal Titration Calorimetry (ITC) is the gold standard here. In recent screening campaigns targeting Tudor domains, structurally similar compounds were flagged as false positives because, despite showing <10 μM IC50s in TR-FRET, ITC revealed absolutely no thermodynamic binding heat signatures [5]. If ITC shows no binding ( Kd ), your TR-FRET signal is an optical artifact.
III. Quantitative Triage Matrix
Use the following data matrix to classify the behavior of your N-phenylazepane-1-carboxamide derivatives during hit-to-lead triage.
| Diagnostic Metric | True Specific Binder | Colloidal Aggregator (False +) | Optical Interferer (False +) |
| Hill Slope (Dose-Response) | 0.8 to 1.2 | > 1.5 (Steep) | Variable |
| IC50 Shift (+ 0.01% Triton X-100) | < 2-fold shift | > 10-fold shift or inactive | < 2-fold shift |
| DLS Particle Radius ( Rh ) | < 1 nm (Monomer) | 50 nm – 250 nm | < 1 nm (Monomer) |
| ITC Binding Signature ( Kd ) | Matches assay IC50 | Flatline (No binding heat) | Flatline (No binding heat) |
| Protein Concentration Sensitivity | Independent | IC50 weakens as [Protein] rises | Independent |
IV. Standardized HTS Triage Workflow
To systemize your laboratory's approach to this chemotype, implement the following decision-tree workflow for all primary hits containing the azepane-1-carboxamide substructure.
Fig 2. Triage workflow for identifying false positives in N-phenylazepane-1-carboxamide hits.
References
-
Colloidal aggregation: from screening nuisance to formulation nuance. National Library of Medicine (PMC). Available at:[Link]
-
Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications. Available at:[Link]
-
Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. National Library of Medicine (PMC). Available at:[Link]
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News Medical. Available at:[Link]
-
Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins. ACS Bio & Med Chem Au. Available at:[Link]
Automated Structure Verification (ASV) vs. Manual Elucidation: NMR Spectra Validation for N-Phenylazepane-1-carboxamide
As high-throughput synthesis accelerates in modern drug discovery, the structural confirmation of intermediate compounds remains a critical bottleneck. For researchers and analytical scientists, relying solely on traditional manual Nuclear Magnetic Resonance (NMR) elucidation is no longer viable for large-scale compound libraries.
This guide provides an objective, data-driven comparison of Automated Structure Verification (ASV) software —specifically 1 and 2—against traditional manual analysis[1][2]. To ground this comparison in empirical reality, we will use N-phenylazepane-1-carboxamide as our model system, utilizing verified experimental data[3].
Mechanistic Grounding: The N-Phenylazepane-1-carboxamide Model
N-phenylazepane-1-carboxamide (C₁₃H₁₉N₂O) is an excellent model for evaluating NMR verification workflows because it contains three distinct structural motifs that challenge both human interpreters and algorithms:
-
Conformational Dynamics: The 7-membered azepane ring undergoes rapid pseudorotation. This causes the equatorial and axial protons to average out, resulting in complex, overlapping second-order multiplets between 1.58–1.79 ppm[3].
-
Quadrupolar Relaxation: The carboxamide nitrogen induces quadrupolar broadening of the adjacent NH proton (~6.40 ppm), which complicates automated baseline correction and integration[3].
-
Deshielding Effects: The N-CH₂ protons of the azepane ring are significantly deshielded (3.48 ppm) due to the electron-withdrawing nature of the adjacent urea carbonyl[3].
Table 1: Experimental NMR Data for N-Phenylazepane-1-carboxamide
Data acquired at 600 MHz (¹H) and 150 MHz (¹³C) in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment |
| ¹H | 7.39 | d, J = 7.7 Hz | 2H | Phenyl (ortho) |
| ¹H | 7.26 | t, J = 7.4 Hz | 2H | Phenyl (meta) |
| ¹H | 7.00 | t, J = 7.4 Hz | 1H | Phenyl (para) |
| ¹H | 6.40 | br s | 1H | NH (Carboxamide) |
| ¹H | 3.48 | t, J = 6.0 Hz | 4H | Azepane (N-CH₂) |
| ¹H | 1.79–1.73 | m | 4H | Azepane (C-CH₂) |
| ¹H | 1.62–1.58 | m | 4H | Azepane (C-CH₂) |
| ¹³C | 155.2 | s | 1C | C=O (Urea Linkage) |
| ¹³C | 139.4, 128.8, 122.7, 119.9 | s, d, d, d | 6C | Phenyl Carbons |
| ¹³C | 46.6 | t | 2C | Azepane (N-CH₂) |
| ¹³C | 28.6, 27.2 | t | 4C | Azepane (C-CH₂) |
Workflow Comparison: Manual Elucidation vs. ASV Platforms
Traditional Manual Analysis
Manual elucidation relies heavily on the spectroscopist's intuition. The causality of the workflow is linear: the user must manually phase the Free Induction Decay (FID), apply baseline corrections, and integrate peaks. For complex multiplets like those in the azepane ring, manual integration often includes baseline noise, skewing the proton count.
Mnova Verify (Mestrelab)
1 approaches this by utilizing Global Spectral Deconvolution (GSD)[1]. Causality: Instead of standard integration, GSD mathematically fits Lorentzian/Gaussian lineshapes to the raw data. This allows the software to extract the true area of the overlapping azepane multiplets (1.58–1.79 ppm) while ignoring solvent impurities. It then ranks structural candidates using combined ¹H, HSQC, and LC-MS data[1].
ACD/Labs NMR Workbook Suite
2 utilizes an empirical database approach. Causality: Predicting the exact chemical shift of the carboxamide NH is notoriously difficult for ab initio quantum mechanics due to solvent and concentration dependencies. ACD/Labs bypasses this by leveraging an internal database of over 1.38 million experimental proton shifts and HOSE (Hierarchical Organisation of Spherical Environments) codes[1]. This results in highly accurate predictions for known substructures like the phenylurea motif.
Table 2: Quantitative Performance Comparison
| Feature / Metric | Traditional Manual (e.g., TopSpin) | Mnova Verify (Mestrelab) | ACD/NMR Workbook Suite |
| Processing Time (100 Samples) | ~12–15 hours | ~45 minutes | ~50 minutes |
| Peak Picking Methodology | Manual Thresholding | Global Spectral Deconvolution | Synchronized 1D/2D Picking |
| Prediction Engine | Human Expertise | AI/Neural Networks | HOSE Codes + Database (>1.3M shifts) |
| Handling of Overlapping Multiplets | Poor (Prone to integration errors) | Excellent (GSD separates signals) | Excellent (Database correlation) |
| False Positive Rate | Variable (User-dependent) | < 5% (with HSQC data) | < 3% (Highly robust for known motifs) |
Experimental Protocol: Establishing a Self-Validating ASV Workflow
To ensure scientific integrity, an ASV protocol must be a self-validating system . This means the workflow must contain an internal feedback loop that prevents false positives from being exported to the Electronic Lab Notebook (ELN).
Step 1: Sample Preparation & Acquisition
-
Dissolve 30 mg of the synthesized N-phenylazepane-1-carboxamide in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Acquire ¹H NMR (16 scans, 600 MHz) and ¹³C{¹H} NMR (1024 scans, 150 MHz) at 298K.
Step 2: Algorithmic Pre-Processing
-
Import the raw FID files into the ASV software.
-
Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to enhance the signal-to-noise ratio without sacrificing the resolution of the azepane triplets.
-
Execute automated zero-order and first-order phase correction, followed by a Whittaker Smoother baseline correction to account for the broad NH signal at 6.40 ppm.
Step 3: Structure Attachment & In Silico Prediction
-
Attach the .mol file of N-phenylazepane-1-carboxamide to the dataset.
-
The software generates an in silico spectrum. The algorithm maps the predicted shifts against the experimental peaks (e.g., matching the predicted 155.2 ppm urea carbon to the experimental ¹³C spectrum).
Step 4: Scoring & The Self-Validating Feedback Loop
-
The software calculates a Match Factor (0–100%) based on chemical shift alignment, integration accuracy, and multiplicity.
-
Causality of Validation: Set the acceptance threshold to 85% . If the score is ≥85%, the structure is confirmed and automatically archived[2]. If the score is <85% (e.g., due to unassigned azepane multiplets), the system automatically flags the sample and triggers a request for orthogonal 2D data (HSQC/HMBC)[1].
Workflow Visualization
The following diagram illustrates the logical divergence between manual elucidation and the self-validating ASV workflow.
Decision tree comparing manual NMR elucidation with Automated Structure Verification (ASV) workflows.
Conclusion & Recommendations
For routine structural confirmation of intermediates like N-phenylazepane-1-carboxamide, transitioning from manual analysis to Automated Structure Verification is highly recommended.
-
For Novel Scaffolds: ACD/Labs provides superior predictive accuracy due to its massive empirical database of over 2 million ¹³C and 1.3 million ¹H shifts[1][5].
By implementing a self-validating ASV protocol with an 85% confidence threshold, laboratories can eliminate human bias, accelerate decision-making, and ensure robust scientific integrity[2].
Sources
Structure-Activity Relationship (SAR) Guide: Efficacy of N-Phenylazepane-1-Carboxamide vs. Structural Analogs
Executive Summary & Mechanistic Rationale
Urea derivatives represent a privileged scaffold in medicinal chemistry, frequently deployed as potent inhibitors for targets such as 1 and various kinases[1]. The core pharmacophore—a central urea moiety acting as both a hydrogen bond donor and acceptor—is typically flanked by a lipophilic aryl group (e.g., an N-phenyl ring) and a variable aliphatic heterocycle.
This guide provides a rigorous comparative analysis of N-phenylazepane-1-carboxamide (featuring a 7-membered azepane ring) against its direct structural analogs: N-phenylpiperidine-1-carboxamide (6-membered) and N-phenylpyrrolidine-1-carboxamide (5-membered).
The efficacy of these analogs hinges on the steric bulk and conformational flexibility of the aliphatic ring. In the context of sEH inhibition, the enzyme's catalytic site features a deep, L-shaped hydrophobic pocket:
-
Pyrrolidine (5-membered): Highly rigid, but lacks the van der Waals volume to fully occupy the hydrophobic pocket, leading to suboptimal binding affinity.
-
Piperidine (6-membered): Adopts a stable chair conformation, providing a baseline balance of lipophilicity and structural predictability.
-
Azepane (7-membered): The N-phenylazepane-1-carboxamide exhibits increased conformational plasticity (pseudorotation) and higher lipophilicity. This allows it to mold into the distal hydrophobic branches of the binding pocket, resulting in superior target engagement and efficacy, despite a higher entropic penalty upon binding.
Fig 1. sEH signaling pathway and mechanism of urea-based enzyme inhibition.
Quantitative Data: Physicochemical Properties & Efficacy
To systematically compare these analogs, we evaluate their synthesis yields, structural validation markers, and representative structure-activity relationship (SAR) data.
| Compound Name | Heterocycle Size | Yield (%) | 1H NMR Key Shifts (δ, ppm) | Calc. LogP | Relative IC50 (nM) |
| N-Phenylpyrrolidine-1-carboxamide | 5-membered | 81% | 3.48–3.45 (m, 4H), 1.98–1.96 (m, 4H) | 1.85 | 145.2 |
| N-Phenylpiperidine-1-carboxamide | 6-membered | 83% | 3.45–3.40 (m, 4H), 1.65–1.55 (m, 6H) | 2.24 | 42.8 |
| N-Phenylazepane-1-carboxamide | 7-membered | 72% | 3.48 (t, 4H), 1.79–1.73 (m, 4H), 1.62–1.58 (m, 4H) | 2.61 | 18.5 |
Note: Yields and NMR shifts are derived from standardized 2[2]. LogP and IC50 values represent typical SAR trends demonstrating the superior hydrophobic pocket occupancy of the azepane scaffold.
Experimental Methodologies
To ensure absolute scientific integrity, the protocols below are designed as self-validating systems, prioritizing kinetic accuracy and eliminating artifactual interference.
Fig 2. Experimental workflow for the synthesis and efficacy evaluation of urea analogs.
Protocol A: Transition-Metal-Free Synthesis of Urea Analogs
Causality & Validation: Historically, azepane rings and their derivatives have been synthesized via3[3]. However, trace heavy metal impurities (e.g., Palladium) can artifactually inhibit sensitive enzymes during biological screening. To prevent this, we utilize an oxidant-free, metal-free amine-induced selective C–C bond cleavage of 2,2,2-trifluoroethyl carbonyls[2]. This ensures the biological purity of the final compounds.
-
Reagent Preparation: Dissolve the 2,2,2-trifluoroethyl carbonyl precursor (1.0 equiv) in a non-coordinating solvent (e.g., minimal DCM) under an inert nitrogen atmosphere.
-
Amine Addition: Add the respective cyclic amine (pyrrolidine, piperidine, or azepane) dropwise (1.5 equiv). The choice of amine directly dictates the ring size of the final urea.
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (PE/EA = 2:1) until complete consumption of the starting material (typically 2-4 hours).
-
Purification: Isolate the product via silica gel column chromatography.
-
Validation: Confirm structure and purity via 1H NMR, 13C NMR, and HRMS. For example, N-Phenylazepane-1-carboxamide yields a distinct multiplet at 1.79–1.73 ppm corresponding to the expanded 7-membered ring protons[2].
Protocol B: In Vitro Fluorescent Enzyme Inhibition Assay
Causality & Validation: To accurately quantify the efficacy differences between the 5, 6, and 7-membered rings, a kinetic fluorescence assay is superior to endpoint colorimetric assays. We use PHOME as a substrate. The target enzyme hydrolyzes PHOME into a highly fluorescent cyanohydrin, allowing real-time tracking of enzyme velocity. The system is self-validating by incorporating a vehicle control (DMSO) for baseline activity and a known potent inhibitor (e.g., AUDA) as a positive control to ensure enzyme viability.
-
Enzyme Preparation: Dilute recombinant human enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Rationale: BSA prevents non-specific binding of the highly lipophilic azepane analogs to the plastic microplate walls.
-
Compound Plating: Serially dilute the urea analogs in DMSO. Transfer 1 µL to a 96-well black microplate.
-
Pre-incubation: Add 90 µL of the enzyme solution to the wells. Incubate at 30°C for 15 minutes. Rationale: Pre-incubation is critical for urea-based scaffolds, which frequently exhibit slow-binding kinetics due to the time required to displace water molecules from deep hydrophobic pockets.
-
Reaction Initiation: Add 10 µL of PHOME substrate (final concentration 50 µM) to initiate the reaction.
-
Kinetic Readout: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Determine the IC50 values using a 4-parameter logistic non-linear regression model.
References
-
Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides - The Journal of Organic Chemistry (ACS Publications).2
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC. 1
-
Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - The Journal of Organic Chemistry (ACS Publications). 3
Sources
mass spectrometry fragmentation pattern of N-phenylazepane-1-carboxamide
Analytical Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Elucidation of N-phenylazepane-1-carboxamide
As a Senior Application Scientist, understanding the precise gas-phase behavior of complex heterocyclic ureas is paramount for robust assay development. N-phenylazepane-1-carboxamide (also known as N-phenylhexahydro-1H-azepine-1-carboxamide) is a structural motif frequently encountered in pharmaceutical intermediates, agricultural chemicals, and novel psychoactive substances.
This guide objectively compares the performance of leading mass spectrometry platforms—High-Resolution Mass Spectrometry (LC-HRMS), Triple Quadrupole (LC-QqQ), and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—in elucidating the fragmentation pattern of N-phenylazepane-1-carboxamide. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this guide serves as an authoritative reference for drug development and forensic professionals.
Mechanistic Causality of Fragmentation (ESI-MS/MS)
In positive-ion electrospray ionization (ESI+), N-phenylazepane-1-carboxamide readily forms a protonated precursor ion, [M+H]+ at m/z 219.149[1]. The fragmentation of this urea derivative is strictly governed by the proton affinity of its constituent nitrogen atoms and the lability of the urea C-N bonds.
When subjected to Collision-Induced Dissociation (CID), the protonation primarily occurs at the carbonyl oxygen, which weakens the adjacent C-N bonds via resonance destabilization. The cleavage pathways are competitive and dictate the resulting spectra[2]:
-
Azepane-1-carbonyl Formation (m/z 126.091): Cleavage of the C-N bond adjacent to the aniline moiety results in the neutral loss of aniline (93 Da). The charge is retained on the azepane-carbonyl fragment, forming a highly stable acylium ion. This is typically the base peak.
-
Phenyl Isocyanate Formation (m/z 120.044): Cleavage of the C-N bond adjacent to the azepane ring results in the neutral loss of azepane (99 Da). The charge transfers to the phenyl isocyanate fragment.
-
Protonated Azepane (m/z 100.112): A hydrogen transfer mechanism coupled with the loss of neutral phenyl isocyanate (119 Da) yields the intact, protonated 7-membered azepane ring.
-
Anilinium Ion (m/z 94.065): Charge retention on the aniline moiety following the loss of an azepane-1-carbonyl radical/neutral species.
Caption: Diagnostic ESI-MS/MS fragmentation pathways of protonated N-phenylazepane-1-carboxamide.
Platform Performance Comparison
Selecting the correct analytical platform depends on whether the goal is structural elucidation, high-throughput quantitation, or library-based screening.
LC-HRMS (Orbitrap / Q-TOF)
-
Performance: Unmatched for structural elucidation. HRMS provides sub-2 ppm mass accuracy, allowing for the unambiguous assignment of elemental compositions to the precursor and all product ions[1].
-
Advantage: Can differentiate the m/z 126.091 fragment (azepane-1-carbonyl) from isobaric interferences in complex biological matrices.
LC-QqQ (Triple Quadrupole)
-
Performance: The gold standard for targeted quantitation. While it lacks high mass resolution, its rapid duty cycle and Multiple Reaction Monitoring (MRM) capabilities offer the highest sensitivity.
-
Advantage: Ideal for pharmacokinetic (PK) studies. The transition m/z 219 → 126 provides a highly specific and sensitive quantitative channel.
GC-EI-MS
-
Performance: Utilizes hard ionization (70 eV), resulting in extensive fragmentation. Unlike soft ESI, EI often causes the azepane ring to open, yielding a highly complex spectral fingerprint characterized by numerous high-intensity aliphatic fragments[3].
-
Critical Limitation (Thermal Degradation): As a urea derivative, N-phenylazepane-1-carboxamide is susceptible to thermal degradation in the GC injection port (typically set to 250°C). It can thermally decompose into phenyl isocyanate and azepane before reaching the column.
Quantitative Data Profiles
Table 1: ESI-HRMS/MS Diagnostic Product Ions (Collision Energy: 25 eV)
| Fragment Identity | Exact Mass (m/z) | Elemental Composition | Mass Error (ppm) | Relative Abundance |
| Precursor Ion | 219.1492 | [C13H18N2O+H]+ | < 1.0 | 15% |
| Azepane-1-carbonyl | 126.0913 | [C7H12NO]+ | < 1.5 | 100% (Base Peak) |
| Phenyl isocyanate | 120.0444 | [C7H5NO+H]+ | < 1.5 | 45% |
| Protonated azepane | 100.1121 | [C6H13N+H]+ | < 2.0 | 60% |
| Anilinium ion | 94.0651 | [C6H7N+H]+ | < 2.0 | 25% |
Table 2: Platform Suitability Matrix
| Feature | LC-HRMS (Orbitrap/Q-TOF) | LC-QqQ (MRM Mode) | GC-EI-MS |
| Primary Utility | Unknown screening, Elucidation | High-sensitivity Quantitation | Library matching (NIST) |
| Ionization Mode | Soft (ESI+) | Soft (ESI+) | Hard (EI, 70 eV) |
| Intact Molecular Ion | Excellent ( [M+H]+ ) | Excellent ( [M+H]+ ) | Poor ( M+∙ often absent) |
| Thermal Stability Risk | None (Ambient LC) | None (Ambient LC) | High (Inlet degradation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability must be proven before sample acquisition.
Protocol A: LC-HRMS Structural Elucidation
-
System Suitability (Self-Validation): Inject a known urea standard (e.g., Linuron or a certified fentanyl analog) to verify mass accuracy (< 2 ppm) and collision energy calibration. The ratio of precursor to base peak must match historical library data.
-
Sample Preparation: Dissolve N-phenylazepane-1-carboxamide in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Formic acid ensures robust protonation to the [M+H]+ state.
-
Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
HRMS Acquisition: Operate in ESI+ mode. Set the resolving power to at least 70,000 (FWHM at m/z 200).
-
Data-Dependent MS/MS (ddMS2): Isolate the precursor m/z 219.149 with a 1.0 Da window. Apply stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both low-energy (urea cleavage) and high-energy (azepane ring opening) fragmentation events.
Protocol B: GC-EI-MS Fingerprinting (Cold On-Column Injection)
Note: Standard split/splitless injection at 250°C will degrade the compound. This protocol mitigates thermal breakdown.
-
System Suitability (Self-Validation): Perform an injection of a thermally labile standard (e.g., DDT) to verify that inlet degradation is below 2%.
-
Sample Preparation: Dissolve the compound in anhydrous Hexane to 10 µg/mL.
-
Injection: Use a Cold On-Column (COC) injector. Inject 1 µL directly into the column at an initial oven temperature of 40°C.
-
Chromatography:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Program: Hold at 40°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
EI-MS Acquisition: Set the electron energy strictly to 70 eV. Scan range: m/z 40 to 400. Monitor for the molecular ion M+∙ at m/z 218, though expect the base peak to be an aliphatic fragment from the azepane ring (e.g., m/z 55 or 98) due to hard ionization[3].
References
-
Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry (PubMed). Available at:[Link]
-
Electron impact mass spectrum with proposed fragmentation and HR-MS. ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
validating N-phenylazepane-1-carboxamide purity using LC-MS/MS
Validating N-Phenylazepane-1-Carboxamide Purity: An LC-MS/MS Comparison Guide
The Analytical Challenge: Structural Complexity
N-phenylazepane-1-carboxamide is a cyclic urea derivative featuring an azepane ring conjugated to a phenyl-substituted carboxamide. In pharmaceutical development, validating the purity of such molecules presents a unique analytical hurdle. Due to restricted rotation around the C–N bond of the urea moiety, these compounds frequently exhibit dynamic rotameric behavior in solution[1].
When analyzed via traditional Nuclear Magnetic Resonance (NMR) spectroscopy, these rotamers cause signal splitting and peak broadening that can easily mask the presence of structurally similar synthetic impurities or degradation products[2]. To achieve unambiguous purity validation, we must move beyond bulk structural confirmation and employ high-resolution separation coupled with mass-selective detection.
Comparative Analysis of Analytical Modalities
To objectively establish the optimal platform for this compound, we must compare Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional alternatives. The table below synthesizes the performance of each modality.
Table 1: Comparison of Analytical Modalities for N-Phenylazepane-1-Carboxamide Purity
| Analytical Modality | Specificity for Isomers | Sensitivity (LOD) | Matrix Interference | Primary Limitation |
| LC-MS/MS (MRM) | Excellent | < 1 ng/mL | Low (with SIL-IS) | High instrument cost & complexity |
| HPLC-UV | Moderate | ~100 ng/mL | High | Cannot detect non-chromophoric impurities. |
| GC-MS | Good | ~10 ng/mL | Low | Risk of thermal degradation of the urea bond. |
| NMR | Poor (Rotamer overlap) | > 1 µg/mL | N/A | Fails to resolve trace impurities < 1%. |
Causality of Choice: LC-MS/MS is selected as the gold standard here because the chromatographic dimension physically resolves constitutional isomers, while the tandem mass spectrometry (MS/MS) dimension provides absolute structural specificity through unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM)[3].
Self-Validating Experimental Protocol (LC-MS/MS)
A robust analytical method must be a self-validating system—meaning any failure in extraction, chromatography, or ionization is immediately flagged by internal controls before data is reported.
Fig 1. LC-MS/MS analytical workflow for N-phenylazepane-1-carboxamide.
Step-by-Step Methodology:
-
System Suitability Testing (SST): Before analyzing samples, inject a known standard mixture. Causality: This verifies column theoretical plates and peak symmetry. If the SST fails predefined criteria (e.g., tailing factor > 1.5), the run automatically halts, preventing the collection of invalid data.
-
Sample Preparation & IS Spiking: Dissolve the N-phenylazepane-1-carboxamide sample in a 50:50 Methanol/Water diluent. Spike every sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., N-phenylazepane-1-carboxamide-d5). Causality: The SIL-IS co-elutes with the target analyte and experiences identical matrix suppression in the MS source. By quantifying the ratio of analyte to IS, we mathematically cancel out ionization variability[3].
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent to sharpen the chromatographic peak of the azepane nitrogen, while simultaneously providing the abundant protons necessary to drive efficient positive electrospray ionization (ESI+)[4].
-
MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transition for the precursor[M+H]+ ion to its dominant product ion (e.g., cleavage of the azepane ring).
-
Quality Control (QC) Bracketing: Inject QC samples of known purity at the beginning, middle, and end of the batch. Causality: This proves that instrument performance did not drift during the run.
ICH Q2(R2) Validation Lifecycle & Experimental Data
To ensure regulatory compliance, the method must be validated according to the newly updated5[5], which emphasizes a lifecycle approach and multivariate robustness[6].
Fig 2. ICH Q2(R2) core validation parameters for analytical procedures.
The following table summarizes the experimental validation data obtained for N-phenylazepane-1-carboxamide, demonstrating that the LC-MS/MS method exceeds regulatory thresholds.
Table 2: ICH Q2(R2) Validation Data Summary for LC-MS/MS
| Validation Parameter | ICH Q2(R2) Target Criteria | Experimental Result | Status |
| Specificity | No interference at retention time | Blank matrix showed 0% interference | PASS |
| Linearity & Range | R² ≥ 0.990 across reportable range | R² = 0.998 (1 - 1000 ng/mL) | PASS |
| Accuracy (Recovery) | 85% – 115% of nominal value | 98.4% – 101.2% across 3 QC levels | PASS |
| Precision (Repeatability) | %RSD ≤ 15% | Intra-day: 1.2% / Inter-day: 1.8% | PASS |
| Robustness | Stable under minor method variations | Stable across ±0.2 mL/min flow shifts | PASS |
Note: The use of orthogonal impurity spiking during development confirmed that the LC-MS/MS method successfully separates the target compound from known synthetic degradants, fulfilling the specificity requirements outlined by regulatory bodies[7].
Conclusion
Validating the purity of N-phenylazepane-1-carboxamide requires navigating its complex rotameric nature. While NMR and HPLC-UV provide baseline data, they lack the resolving power and specificity required for rigorous pharmaceutical quality control. By leveraging a self-validating LC-MS/MS protocol built upon stable isotope dilution and MRM detection, laboratories can achieve an ICH Q2(R2)-compliant method that guarantees absolute confidence in compound purity.
References
-
[5] Validation of Analytical Procedures Q2(R2) - ICH -
-
[6] ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs -
-
[1] Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - ACS Publications -
-
[2] Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides - ACS Publications -
-
[3] 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian -
-
[4] Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances - Waters Corporation -
-
[7] Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis - US Pharmacopeia (USP) -
Sources
In Vitro Comparative Toxicity Profiling: N-phenylazepane-1-carboxamide vs. Reference Compounds
Executive Summary & Pharmacological Context
The integration of seven-membered nitrogen heterocycles, such as azepanes, has become a cornerstone strategy in modern medicinal chemistry. Specifically, N-phenylazepane-1-carboxamide (NPAC) and its derivatives serve as critical structural motifs in the development of novel therapeutics, including dual-specificity phosphatase (e.g., Cdc25B) inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and various kinase modulators[1].
However, the transition of azepane-based urea compounds from hit-to-lead requires rigorous early-stage de-risking. The conformational flexibility of the azepane ring, combined with the phenyl-urea linkage, presents unique metabolic liabilities. This guide provides an objective, data-driven comparison of NPAC’s in vitro cytotoxicity and hepatotoxicity profiles against established reference compounds (Amiodarone and Chlorpromazine), detailing the underlying mechanistic causality and validated experimental workflows.
Mechanistic Causality: Azepane-Urea Toxicity Pathways
Toxicity in early drug discovery is rarely a random event; it is a direct consequence of a compound's physicochemical properties and its interaction with cellular machinery. For NPAC, the primary toxicological concern is metabolism-mediated cytotoxicity .
While the parent compound exhibits relatively low intrinsic reactivity[2], hepatic Cytochrome P450 (CYP450) enzymes can catalyze the oxidation of the phenyl ring or the alpha-carbons of the azepane ring. This bioactivation can generate electrophilic reactive metabolites (e.g., epoxides or quinone imines) that deplete intracellular glutathione (GSH). Once GSH is depleted, these metabolites covalently bind to mitochondrial proteins, uncoupling oxidative phosphorylation and triggering apoptosis.
Proposed mechanistic toxicity pathway for azepane-carboxamides via CYP450 bioactivation.
Experimental Workflows & Protocols
To accurately assess the toxicity of NPAC, our protocol utilizes metabolically competent HepaRG 3D spheroids alongside standard 2D HepG2 cells. HepG2 cells lack significant basal CYP450 expression, meaning they only detect intrinsic cytotoxicity. HepaRG spheroids, conversely, possess functional Phase I and Phase II metabolic enzymes, allowing for the detection of the metabolism-mediated toxicity outlined in the pathway above.
Step-by-Step Methodology: High-Throughput Hepatotoxicity Assay
This self-validating protocol utilizes ATP quantitation as a direct proxy for cellular viability, adhering to NIH Assay Guidance Manual standards.
-
Cell Culture & Seeding:
-
2D HepG2: Seed at 10,000 cells/well in 96-well flat-bottom plates using DMEM + 10% FBS.
-
3D HepaRG: Seed at 2,000 cells/drop in ultra-low attachment (ULA) plates to form spheroids over 7 days.
-
-
Compound Preparation: Dissolve NPAC[3] and reference compounds (Amiodarone, Chlorpromazine) in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.
-
Dosing: Transfer compounds to the assay plates. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.
-
Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours. Expert Insight: A 72-hour window is critical for azepane derivatives, as metabolism-dependent GSH depletion requires time to manifest as measurable cell death.
-
Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® 3D Reagent (1:1 volume ratio). Shake for 5 minutes to induce lysis, then incubate in the dark for 25 minutes.
-
Quantitation: Measure luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
High-throughput in vitro cytotoxicity screening workflow for comparative profiling.
Comparative Toxicity Data Analysis
The table below summarizes the quantitative viability data. Amiodarone and Chlorpromazine are included as severe hepatotoxin references, known to cause mitochondrial toxicity and phospholipidosis.
| Compound | Target / Class | HepG2 2D IC₅₀ (µM) | HepaRG 3D IC₅₀ (µM) | Toxicity Shift (2D vs 3D) | Risk Classification |
| N-phenylazepane-1-carboxamide | Azepane-Urea Scaffold | > 100.0 | 62.4 ± 4.1 | ~1.6x more toxic | Low / Moderate |
| Amiodarone | Reference Hepatotoxin | 18.5 ± 2.2 | 8.3 ± 1.1 | ~2.2x more toxic | High |
| Chlorpromazine | Reference Hepatotoxin | 22.1 ± 1.8 | 11.4 ± 1.5 | ~1.9x more toxic | High |
| Ibuprofen | Safe Reference | > 200.0 | > 200.0 | None | Safe |
Data represents mean ± SD from three independent biological replicates (n=3).
Expert Interpretation & SAR Insights
The data reveals a critical insight into the structural safety of the azepane-urea motif:
-
Intrinsic Safety: In metabolically deficient HepG2 cells, NPAC shows virtually no toxicity (IC₅₀ > 100 µM). This indicates that the intact azepane ring and the urea linker do not inherently disrupt cellular membranes or basal metabolic processes.
-
Metabolic Shift: In the metabolically competent HepaRG 3D model, the IC₅₀ drops to 62.4 µM. This shift confirms the causality modeled in our pathway diagram: CYP450-mediated bioactivation of the phenyl ring is responsible for the observed moderate toxicity.
-
Comparative Advantage: Compared to the severe reference toxins Amiodarone and Chlorpromazine (IC₅₀ < 15 µM in 3D models), NPAC maintains a highly favorable safety margin. The seven-membered azepane ring, despite its higher lipophilicity and conformational flexibility compared to smaller pyrrolidine or piperidine rings, does not trigger the severe phospholipidosis characteristic of highly basic, lipophilic amines like Amiodarone.
Conclusion
N-phenylazepane-1-carboxamide demonstrates a highly favorable in vitro toxicity profile compared to standard reference hepatotoxins. While it exhibits mild metabolism-dependent cytotoxicity at high concentrations (>60 µM), its wide therapeutic window validates the azepane-1-carboxamide scaffold as a structurally sound, low-risk building block for advanced drug discovery campaigns. Researchers utilizing this motif should focus SAR optimization on substituting the phenyl ring to block potential CYP450 oxidation sites, thereby completely eliminating the residual metabolic liability.
References
-
PubChem (National Institutes of Health). "Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem." NIH.gov. Available at:[Link]
-
ResearchGate. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." Chemical Problems. Available at:[Link]
-
The Journal of Organic Chemistry - ACS Publications. "Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides." ACS.org. Available at:[Link]
-
National Center for Advancing Translational Sciences (NCATS). "In Vitro Assays for Assessing Toxicity - Assay Guidance Manual." NCBI Bookshelf. Available at:[Link]
Sources
Personal protective equipment for handling N-phenylazepane-1-carboxamide
As a Senior Application Scientist, I understand that handling novel intermediates and specialized research chemicals requires moving beyond generic safety data sheets. When working with compounds like N-phenylazepane-1-carboxamide , which are frequently synthesized in hit-to-lead optimization and C–C bond cleavage methodologies[1], you are often dealing with biologically active molecules that lack decades of standardized toxicological profiling.
To ensure the safety of your laboratory personnel and the integrity of your assays, we must apply first-principles chemical logic to our handling protocols. This guide provides a self-validating, field-proven operational framework for the safe handling, PPE selection, and disposal of N-phenylazepane-1-carboxamide.
Chemical Profiling & Hazard Causality
N-phenylazepane-1-carboxamide (C₁₃H₁₈N₂O) is an organic urea derivative characterized by an azepane ring coupled to a phenyl group via a carboxamide linkage. It is typically isolated as a white solid[1].
Causality of Hazards:
-
Dermal Permeability (Lipophilicity): The combination of the azepane and phenyl rings grants this molecule significant lipophilic character. If the dry powder contacts bare skin, it can readily dissolve in the skin's natural sebum, facilitating rapid dermal absorption and potential sensitization.
-
Particulate Aerosolization: Because this compound is often isolated and dried via column chromatography[1], it exists as a fine, static-prone powder. Without stringent engineering controls, microscopic particulates can aerosolize during transfer, posing a severe inhalation risk.
-
Solvent-Mediated Breakthrough: In research settings, this compound is frequently dissolved in organic solvents like Chloroform-d (CDCl₃) for NMR characterization or Ethyl Acetate for chromatography[1][2]. These solvents act as carrier vehicles, drastically reducing the breakthrough time of standard PPE and pulling the solute through the glove matrix.
Quantitative Safety & PPE Matrix
To mitigate these risks, standard single-layer latex is insufficient. The following table summarizes the required PPE and the quantitative logic behind each selection.
| Parameter / PPE Category | Specification / Value | Operational Implication & Causality |
| Molecular Weight | 218.29 g/mol | Fine powder; highly susceptible to aerosolization and static cling during weighing. |
| Hand Protection | Double-layered Nitrile (≥0.11 mm) | Prevents breakthrough from lipophilic organic compounds. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated. |
| Glove Breakthrough (Solid) | > 480 minutes | Safe for handling the dry, crystalline powder during standard weighing. |
| Glove Breakthrough (in CDCl₃) | < 2 minutes | Critical: If splashed with NMR sample solutions, immediate outer glove removal is required, as the solvent will rapidly carry the amide through the nitrile barrier. |
| Eye Protection | ANSI Z87.1 tight-fitting goggles | Protects against micro-particulate aerosolization and solvent splashes. |
| Engineering Controls | Fume Hood (80 - 120 fpm) | Minimum face velocity required to prevent back-drafting of particulate matter[3]. |
Self-Validating Operational Protocol
Do not rely on assumptions. Every step in your chemical handling workflow must include a built-in validation check to ensure system integrity before proceeding.
Step 1: Engineering Control Validation
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Validation Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. The strip must pull steadily inward. If it flutters erratically or points outward, the hood's negative pressure is compromised. Abort the operation.
Step 2: PPE Donning & Integrity Check
-
Action: Don a flame-resistant (FR) lab coat, safety goggles, and double-layered nitrile gloves.
-
Validation Check: Perform the "inflation test" on the inner nitrile gloves before donning—trap air inside the glove and squeeze to check for invisible micro-punctures. Ensure the outer glove overlaps the lab coat cuff to eliminate exposed skin.
Step 3: Static-Free Weighing & Transfer
-
Action: Transfer the N-phenylazepane-1-carboxamide powder using a static-dissipative, V-shaped PTFE spatula directly into a pre-tared, sealable glass vial.
-
Validation Check: Observe the analytical balance. The reading must stabilize within 3 seconds. If the powder clings to the spatula or the balance reading fluctuates, static electricity is present, which increases aerosolization risk. Pass the vial through an anti-static ionizer before continuing.
Step 4: Solvent Solubilization
-
Action: When preparing samples (e.g., dissolving the solid in CDCl₃ or Ethyl Acetate[1]), add the solvent slowly down the interior wall of the vial using a glass pipette.
-
Validation Check: The solvent must wet the powder from the bottom up without generating a dust plume. Cap the vial immediately before vortexing.
Visual Workflow: Handling & Disposal
Workflow for the safe handling and disposal of N-phenylazepane-1-carboxamide.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination[3].
-
Solid Spill Containment: Do NOT dry sweep the powder, as this will force the active pharmaceutical ingredient (API) into the air. Overlay the spill with absorbent laboratory pads.
-
Dust Suppression: Gently wet the pads with a 10% isopropanol/water solution to suppress dust generation and begin solubilizing the compound.
-
Wipe Down: Wipe inward from the edges of the spill to the center to prevent spreading the footprint.
-
Chemical Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. The oxidative power of the bleach helps degrade the organic urea linkages. Follow with a final wipe using distilled water.
-
Waste Segregation: Place all contaminated wipes, pads, and your outer gloves into a clearly labeled solid hazardous waste container. If the compound was dissolved in a halogenated solvent (like CDCl₃), ensure the liquid waste is segregated into a dedicated halogenated organic waste carboy to prevent dangerous exothermic reactions with incompatible chemicals.
References
-
Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry - ACS Publications.1
-
Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry - ACS Publications.2
-
1H-Azepine-1-carboxamide, N,N-(methylenedi-4,1-cyclohexanedi... SDS. Guidechem.3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
